Bucladesine sodium salt
Description
Overview of Bucladesine (B1668021) Sodium Salt as a Cyclic Nucleotide Analog
Bucladesine sodium salt, also known as dibutyryl cyclic AMP (dbcAMP) sodium salt, is a synthetic derivative of the naturally occurring second messenger, cyclic adenosine (B11128) monophosphate (cAMP). patsnap.compatsnap.com As a cell-permeable analog, it is designed to overcome the limitations of endogenous cAMP, which cannot easily cross cell membranes. wikipedia.orgnih.gov This enhanced permeability is attributed to the addition of two butyryl groups, which increase the compound's lipophilicity, allowing it to penetrate cellular membranes and directly influence intracellular mechanisms. patsnap.comnih.gov
Once inside the cell, bucladesine is metabolized by intracellular esterases, which cleave the butyryl groups to release the active cAMP moiety. patsnap.com This leads to a direct and rapid increase in the intracellular concentration of cAMP. patsnap.com Furthermore, bucladesine also functions as an inhibitor of phosphodiesterase (PDE), the enzyme responsible for the degradation of cAMP. wikipedia.orgmedchemexpress.commedchemexpress.com This dual action—mimicking cAMP and preventing its breakdown—makes bucladesine a powerful and stable tool for elevating and sustaining intracellular cAMP levels in experimental settings. medchemexpress.commedchemexpress.com Its utility in research is widespread, enabling the investigation of numerous cAMP-mediated physiological responses. wikipedia.orgcaymanchem.combertin-bioreagent.com
| Chemical and Physical Properties of this compound | |
|---|---|
| Property | Value |
| Formal Name | N-(1-oxobutyl)-cyclic 3',5'-(hydrogen phosphate) 2'-butanoate-adenosine, monosodium salt caymanchem.comcaymanchem.com |
| Synonyms | Dibutyryl-cAMP sodium salt (dbcAMP), DC 2797 wikipedia.orgmedchemexpress.comcaymanchem.comcaymanchem.com |
| Molecular Formula | C18H23N5NaO8P wikipedia.orgcaymanchem.com |
| Molar Mass | 491.37 g/mol wikipedia.org |
| CAS Number | 16980-89-5 caymanchem.comglpbio.com |
| Appearance | Crystalline solid caymanchem.comcaymanchem.com |
| Solubility | Soluble in water (up to 50 mg/ml) and DMSO (up to 50 mg/ml) focusbiomolecules.com |
Historical Context of its Application in Cell Biology Research
Bucladesine has been a cornerstone of cell biology research for several decades, primarily used to elucidate the complex roles of cAMP signaling. patsnap.compatsnap.com Its development provided researchers with a method to bypass the need for stimulating cell surface receptors and adenylate cyclase to increase intracellular cAMP levels. patsnap.com This direct approach allowed for a more controlled and specific investigation of the downstream effects of cAMP.
Historically, bucladesine has been employed across a wide spectrum of research areas, including neurobiology, immunology, and studies on cell differentiation and inflammation. medchemexpress.comglpbio.comnih.gov For instance, early research utilized bucladesine to explore cAMP's role in neuronal differentiation, where it was shown to promote neurite outgrowth in cell cultures. wikipedia.orgtocris.comwikidoc.org It has also been used to study the regulation of gene expression and cellular responses in various cell lines. patsnap.comglpbio.com Past investigations into its potential for promoting wound healing and offering cardioprotection further underscore its long history as a subject of academic and preclinical research. nih.govresearchgate.net The compound's reliability in mimicking cAMP has made it an invaluable tool, cited in numerous studies to dissect cAMP-dependent pathways. patsnap.comtocris.com
Fundamental Role as a Mimetic of Endogenous Cyclic Adenosine Monophosphate (cAMP)
The primary function of bucladesine in academic research is to act as a mimetic of endogenous cAMP, a critical second messenger involved in countless signal transduction pathways. patsnap.compatsnap.com These pathways regulate fundamental cellular processes, including metabolism, cell growth, and differentiation. patsnap.com Bucladesine effectively simulates the action of endogenous cAMP by directly elevating its intracellular levels, thereby activating cAMP-dependent signaling cascades. patsnap.comfengchengroup.com
The most prominent of these cascades is the Protein Kinase A (PKA) pathway. patsnap.commedchemexpress.com Endogenous cAMP, or its mimetic bucladesine, binds to the regulatory subunits of the PKA enzyme, causing a conformational change that releases the active catalytic subunits. patsnap.com These activated subunits then phosphorylate specific target proteins, altering their activity and leading to widespread changes in cellular function, such as modified gene expression, metabolic enzyme activity, and ion channel conductivity. patsnap.compatsnap.com
Beyond PKA, bucladesine can also be used to study other cAMP effector proteins. These include Exchange proteins directly activated by cAMP (EPACs), which are involved in processes like cell adhesion and migration, and the transcription factor cAMP-responsive element-binding protein (CREB). patsnap.com When phosphorylated by PKA, CREB binds to specific DNA sequences to regulate the transcription of target genes. patsnap.com By artificially raising cAMP levels, bucladesine allows researchers to precisely study these downstream effects and their impact on cellular physiology. patsnap.compatsnap.com
| Selected Research Findings on the Effects of Bucladesine (dbcAMP) | ||
|---|---|---|
| Research Area | Cell/System Studied | Observed Effect |
| Neuronal Differentiation | Neural stem/progenitor cells (NSPCs) | Promotes differentiation into neurons and increases survival rates of transplanted NSPCs. tocris.comresearchgate.net |
| Gene Expression | PC12 cells | Increases mRNA levels for choline (B1196258) acetyltransferase (ChAT) and vesicular acetylcholine (B1216132) transporter (VAChT). medchemexpress.com |
| Cell Morphology | Rat brain astrocytes | Induces morphological differentiation. focusbiomolecules.comtocris.com |
| Signal Transduction | Human T lymphocytes | In combination with PKC stimulation, leads to persistent expression of the AP-1 transcription factor while downregulating T-cell receptor activation. nih.gov |
| Ion Pump Regulation | Rat proximal convoluted tubule cells | Activation of PKA induces the recruitment of active Na+,K+-ATPase units to the plasma membrane. tocris.comchemicalbook.com |
| Apoptosis | Vascular smooth muscle cells | Shown to induce apoptosis. chemicalbook.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;[6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N5O8P.Na/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBZRVBLIUDQNG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5NaO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16980-89-5 | |
| Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Dissection of Bucladesine Sodium Salt Action at the Cellular and Molecular Levels
Direct Intracellular cAMP Augmentation via Membrane Permeation
Bucladesine (B1668021) sodium salt is designed to readily cross cell membranes due to its lipophilic nature. patsnap.com Unlike its parent compound, cAMP, which has limited membrane permeability, bucladesine's structure facilitates its entry into the intracellular environment. patsnap.comresearchgate.net Once inside the cell, it is metabolized by esterases, which cleave the butyryl groups, releasing the active cAMP moiety. patsnap.com This process leads to a direct and rapid increase in the intracellular concentration of cAMP. patsnap.commedchemexpress.com This circumvents the need for the activation of cell surface receptors and the subsequent stimulation of adenylyl cyclase, the enzyme responsible for endogenous cAMP synthesis. patsnap.compatsnap.com
Protein Kinase A (PKA) Pathway Activation
The primary intracellular effector of cAMP is Protein Kinase A (PKA), and bucladesine sodium salt is a selective activator of this kinase. medchemexpress.commedchemexpress.com The activation of PKA by the augmented levels of cAMP is a pivotal step in the signaling cascade. patsnap.com
Dissociation and Activation of PKA Catalytic Subunits
In its inactive state, PKA exists as a tetramer consisting of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change. patsnap.com This change causes the dissociation of the catalytic subunits from the regulatory subunits. patsnap.com Once freed, the catalytic subunits become active and are able to phosphorylate target proteins. patsnap.com
Downstream Phosphorylation Events and Protein Modulation
The activated PKA catalytic subunits phosphorylate a multitude of specific substrate proteins on serine and threonine residues. researchgate.net This phosphorylation alters the activity of these target proteins, leading to a wide array of cellular responses. patsnap.com These responses can include changes in gene expression, modulation of metabolic enzyme activity, and alterations in ion channel conductivity. patsnap.com For instance, in PC12 cells, treatment with bucladesine has been shown to increase the activity of choline (B1196258) acetyltransferase (ChAT) and PKA. medchemexpress.com
Cyclic Nucleotide Phosphodiesterase (PDE) Inhibition Mechanisms
In addition to mimicking cAMP, bucladesine also functions as an inhibitor of cyclic nucleotide phosphodiesterases (PDEs). caymanchem.commedchemexpress.comwikipedia.org PDEs are enzymes that degrade cAMP, thus terminating its signal. wikipedia.org By inhibiting PDEs, bucladesine prevents the breakdown of both the exogenously supplied and endogenously produced cAMP. researchgate.net This action leads to a sustained elevation of intracellular cAMP levels and, consequently, a prolonged activation of PKA and its downstream signaling pathways. researchgate.net
Regulation of cAMP-Responsive Element-Binding Protein (CREB) and Gene Transcription
A key downstream target of the PKA pathway is the cAMP-responsive element-binding protein (CREB), a transcription factor. patsnap.com PKA phosphorylates CREB, which is an essential step for its activation. patsnap.comspandidos-publications.com Activated, phosphorylated CREB (pCREB) then binds to specific DNA sequences known as cAMP-responsive elements (CREs), which are located in the promoter regions of various genes. patsnap.com This binding event initiates the transcription of these target genes, leading to changes in protein synthesis and, ultimately, cellular function. patsnap.com Studies have demonstrated that bucladesine can be utilized to investigate the regulation of CREB and its subsequent impact on gene expression. patsnap.com For example, in Jurkat T cells, bucladesine, in conjunction with dopamine (B1211576), has been shown to synergistically stimulate HIV-1 gene transcription through a mechanism involving CREB. nih.gov
Modulation of Ion Channel Activity and Conductance
The cAMP/PKA signaling pathway, activated by bucladesine, plays a role in modulating the activity and conductance of various ion channels. patsnap.com The phosphorylation of ion channels or their associated regulatory proteins by PKA can alter their opening probability, conductance, and gating kinetics. patsnap.com This can lead to changes in membrane potential and cellular excitability. For example, the activation of PKA can influence the function of voltage-gated calcium channels. researchgate.net Research has also indicated that bucladesine can affect the maxi Cl- channel. unil.chucl.ac.uk
Table 1: Effects of this compound on Cellular Components and Processes
| Cellular Component/Process | Effect of this compound | Key Mediators | References |
|---|---|---|---|
| Intracellular cAMP Levels | Direct and rapid increase | Membrane permeation, esterase metabolism | patsnap.com, patsnap.com, medchemexpress.com |
| Protein Kinase A (PKA) | Activation | Dissociation of catalytic and regulatory subunits | patsnap.com, medchemexpress.com, medchemexpress.com |
| Downstream Proteins | Phosphorylation on serine/threonine residues | Activated PKA catalytic subunits | patsnap.com, researchgate.net |
| Cyclic Nucleotide Phosphodiesterases (PDEs) | Inhibition | Direct binding to the enzyme | wikipedia.org, medchemexpress.com, caymanchem.com |
| CREB | Phosphorylation and activation | PKA | patsnap.com, spandidos-publications.com |
| Gene Transcription | Regulation of genes with CREs | Activated CREB | patsnap.com, nih.gov |
| Ion Channels | Modulation of activity and conductance | PKA-mediated phosphorylation | patsnap.com, researchgate.net, unil.ch, ucl.ac.uk |
Table 2: Research Findings on this compound's Mechanistic Actions
| Cell/System Studied | Finding | Implication | Reference |
|---|---|---|---|
| PC12 cells | Increased choline acetyltransferase (ChAT) and PKA activity | Demonstrates downstream enzyme modulation | medchemexpress.com |
| Jurkat T cells | Synergistic stimulation of HIV-1 gene transcription (with dopamine) | Highlights role in gene regulation via CREB | nih.gov |
| Neonatal rats | Amelioration of cognitive impairment by activating PKA/CREB/BDNF pathway | Shows involvement in neuronal signaling and plasticity | spandidos-publications.com |
Table of Compounds
| Compound Name |
|---|
| This compound |
| cyclic adenosine (B11128) monophosphate (cAMP) |
| Adenylyl cyclase |
| Protein Kinase A (PKA) |
| Choline acetyltransferase (ChAT) |
| Cyclic nucleotide phosphodiesterases (PDEs) |
| cAMP-responsive element-binding protein (CREB) |
Influence on Neurotransmitter Release Mechanisms
Bucladesine, by elevating intracellular cAMP levels, significantly modulates the release of various neurotransmitters. medchemexpress.commedchemexpress.com Its influence is not uniform, with effects varying depending on the neuronal type and the specific neurotransmitter system involved.
Research has demonstrated that bucladesine can stimulate the release of acetylcholine (B1216132) (ACh) . nih.govnih.gov In neuroblastoma x glioma hybrid cells (NG108-15), treatment with bucladesine was necessary to induce the release of [3H]acetylcholine in response to stimuli like serotonin (B10506) or potassium chloride. nih.gov This suggests that the cAMP/PKA pathway, activated by bucladesine, is critical for regulating the machinery required for ACh release. nih.gov Further studies in PC12 cells have shown that bucladesine increases the mRNA levels of both choline acetyltransferase (ChAT), the enzyme for ACh synthesis, and the vesicular acetylcholine transporter (VAChT), which loads ACh into synaptic vesicles. medchemexpress.commedchemexpress.com This regulation is mediated through the activation of the Extracellularly Regulated Kinase (ERK) pathway in a PKA-dependent manner. arakmu.ac.irarakmu.ac.irabmole.com
The effect of bucladesine on gamma-aminobutyric acid (GABA) , the primary inhibitory neurotransmitter in the central nervous system, appears to be more complex and context-dependent. researchgate.net In a model of chronic glaucoma, PKA activation by bucladesine blocked the effects of a serotonin 5-HT1A receptor agonist, which normally facilitates presynaptic GABA release. researchgate.netnih.gov This indicates that in certain retinal neurons, the cAMP-PKA pathway can act to restrain GABA release. nih.gov Conversely, other research has implicated the PKA pathway in increasing spontaneous GABA release onto cerebellar Purkinje neurons. tocris.comrndsystems.com
Regarding glutamate (B1630785) , the main excitatory neurotransmitter, bucladesine has been shown to influence its release mechanisms. It has been suggested that PKA inhibitors might prevent the inhibitory effect of certain drugs on glutamate release, implying that PKA activation by agents like bucladesine could facilitate it. termedia.pl Studies investigating the interaction between cAMP/PKA and cyclooxygenase-2 (COX-2) signaling pathways have used bucladesine as a tool to probe the mechanisms underlying glutamate release from nerve endings. termedia.pltermedia.pl
Table 1: Summary of Bucladesine's Influence on Neurotransmitter Release
| Neurotransmitter | Model System | Observed Effect | Associated Pathway(s) |
| Acetylcholine (ACh) | Neuroblastoma x glioma hybrid cells; PC12 cells | Increased release; Increased synthesis (ChAT) and transport (VAChT) gene expression. medchemexpress.commedchemexpress.comnih.gov | PKA, ERK/MAPK arakmu.ac.irarakmu.ac.irabmole.com |
| GABA | Rat retinal slices (glaucoma model); Cerebellar Purkinje neurons | Blocked agonist-induced release in retina; researchgate.netnih.gov Increased spontaneous release in cerebellum. tocris.comrndsystems.com | PKA researchgate.nettocris.com |
| Glutamate | Hippocampal nerve endings | Implicated in facilitating release, opposing inhibitory signals. termedia.pl | PKA, potentially linked to Ca2+ channel regulation. termedia.pl |
Intracellular Metabolism and Byproduct Formation: Butyrate (B1204436) Release and Biological Implications
The chemical structure of this compound (N6,O2'-dibutyryl-cAMP) is key to both its cell permeability and its intracellular activity. creative-proteomics.comscbt.com Once it has diffused across the plasma membrane, the two butyryl groups are cleaved by intracellular esterases. creative-proteomics.combiolog.de This metabolic process is crucial, as it releases N6-monobutyryl-cAMP and subsequently the active cAMP moiety, which then activates PKA and other downstream effectors. physiology.orgresearchgate.net An important consequence of this metabolism is the release of two molecules of butyrate for each molecule of bucladesine. biolog.denih.gov
This liberated butyrate is not an inert byproduct; it is a short-chain fatty acid (SCFA) with a wide range of biological activities. biolog.demdpi.com Butyrate is known to be a primary energy source for colonocytes and plays a significant role in gut health. healthpath.com Beyond the gut, it has systemic effects, including anti-inflammatory, neuroprotective, and metabolic regulatory functions. mdpi.comfrontiersin.org
The biological implications of butyrate release from bucladesine metabolism include:
Histone Deacetylase (HDAC) Inhibition: Butyrate is a well-documented inhibitor of HDACs. mdpi.comfrontiersin.org By inhibiting these enzymes, butyrate can induce hyperacetylation of histones, leading to changes in gene expression that can affect cell division, differentiation, and apoptosis. frontiersin.org
Anti-inflammatory Effects: Butyrate exerts potent anti-inflammatory effects by inhibiting pathways like nuclear factor kappa B (NF-κB) and promoting anti-inflammatory cytokines. healthpath.com This property is relevant in both gut and systemic inflammation. mdpi.com
Metabolic Regulation: Butyrate can influence glucose homeostasis and insulin (B600854) sensitivity, in part by activating specific G-protein coupled receptors (GPCRs) like FFAR2, FFAR3, and GPR109a. frontiersin.orgfrontiersin.org It has been shown to improve insulin sensitivity and reduce obesity in animal models. frontiersin.orgfrontiersin.org
Neuroprotection: Emerging research indicates that butyrate can cross the blood-brain barrier and may have neuroprotective effects, potentially by reducing neuroinflammation and enhancing the production of neurotrophic factors. mdpi.comhealthpath.com
It is important for researchers using bucladesine to be aware that some of the observed cellular effects may be attributable, in whole or in part, to the actions of its butyrate byproduct rather than solely to the elevation of cAMP. biolog.denih.gov
Table 2: Intracellular Metabolism of Bucladesine and Biological Roles of Butyrate
| Metabolite | Formation Process | Key Biological Functions |
| N6-monobutyryl-cAMP | First-step hydrolysis of bucladesine by intracellular esterases. physiology.org | Intermediate metabolite, further hydrolyzed to cAMP. |
| cAMP | Second-step hydrolysis by intracellular esterases. creative-proteomics.com | Activates PKA and other cAMP effectors (e.g., EPAC). patsnap.com |
| Butyrate | Released during the cleavage of butyryl groups from bucladesine by esterases. biolog.denih.gov | HDAC inhibition, anti-inflammatory actions, metabolic regulation, neuroprotection. mdpi.comhealthpath.comfrontiersin.org |
Interaction with Non-cAMP Dependent Signaling Pathways
While the primary mechanism of bucladesine is the activation of the canonical cAMP-PKA pathway, evidence suggests its influence extends to other signaling networks. patsnap.compatsnap.com These interactions can occur either downstream of or parallel to PKA activation.
One of the most significant non-PKA targets of cAMP is the family of Exchange Proteins Directly Activated by cAMP (EPACs) . patsnap.com EPACs are guanine (B1146940) nucleotide exchange factors for the small GTPases Rap1 and Rap2. mdpi.com Upon binding cAMP, EPACs become activated and initiate signaling cascades involved in processes like cell adhesion, proliferation, and exocytosis. patsnap.commdpi.com Because bucladesine is metabolized to cAMP, it can indirectly activate EPAC. patsnap.com In some cellular processes, such as calcium-induced acrosomal exocytosis in sperm, the cAMP signal has been shown to be mediated entirely through an EPAC-dependent pathway, independent of PKA. nih.gov
Furthermore, the activation of PKA by bucladesine can trigger downstream crosstalk with other major signaling pathways. A notable example is the Mitogen-Activated Protein Kinase (MAPK)/Extracellularly Regulated Kinase (ERK) pathway . arakmu.ac.irarakmu.ac.ir In PC12 cells, bucladesine-induced PKA activation leads to the stimulation of the ERK pathway, which in turn regulates the expression of cholinergic genes. arakmu.ac.irarakmu.ac.irabmole.com This demonstrates a hierarchical signaling cascade where PKA acts as an upstream regulator of the MAPK/ERK pathway to control specific gene expression programs. arakmu.ac.ir
It is also conceivable that bucladesine or its metabolites could interfere with other signaling pathways, potentially confounding experimental results. patsnap.com The release of butyrate, for instance, activates its own set of receptors and downstream signals, as discussed previously. frontiersin.org Therefore, a comprehensive understanding of bucladesine's effects requires consideration of these PKA-independent and indirect signaling interactions.
Investigations of Bucladesine Sodium Salt in Cellular Processes
Cell Proliferation Regulation
Bucladesine (B1668021) sodium salt has demonstrated varied effects on cell proliferation, which are often cell-type dependent. In some instances, it promotes proliferation, while in others, it acts as an inhibitor. For example, in human eosinophil EoL-1 cells, treatment with bucladesine sodium at concentrations of 10-100 µM over eight days led to a time-dependent increase in proliferation. targetmol.com Conversely, in rat glial cells, exposure to dibutyryl-cAMP, another name for bucladesine, resulted in inhibited cell growth. cellsignal.com Furthermore, in HL-60 human leukemia cells, treatment with dibutyryl cyclic AMP led to growth arrest and G1 synchronization after one round of proliferation. nih.gov This suggests that the effect of bucladesine on cell proliferation is highly context-dependent, likely influenced by the specific signaling pathways active in each cell type.
Table 1: Effects of Bucladesine Sodium Salt on Cell Proliferation
| Cell Line | Concentration | Duration | Observed Effect | Reference |
|---|---|---|---|---|
| Human eosinophil EoL-1 cells | 10-100 µM | 8 days | Time-dependent increase in proliferation. | targetmol.com |
| Rat glial cells | Not specified | Not specified | Inhibited cell growth. | cellsignal.com |
| HL-60 human leukemia cells | Not specified | Not specified | Growth arrest and G1 synchronization after one round of proliferation. | nih.gov |
| Mouse S49 cells (HGPRTase-deficient) | 500 µM | 20-49 hours | Cytotoxicity assessed as growth inhibition. | selleckchem.com |
Programmed Cell Death (Apoptosis) Modulation
This compound has been shown to modulate programmed cell death, or apoptosis, in various cell types. Its effects can be either pro-apoptotic or anti-apoptotic depending on the cellular context. For instance, in vascular smooth muscle cells, bucladesine is reported to induce apoptosis. nih.gov In contrast, it has demonstrated anti-apoptotic properties in other models. In human umbilical cord-derived CD34+ cells, cAMP analogs like dibutyryl-cAMP promoted survival by suppressing apoptosis induced by nitric oxide or serum deprivation. nih.gov This protective effect involved the suppression of caspase-3 activation and the maintenance of mitochondrial membrane potential. nih.gov Similarly, in a mouse model of copper pine demyelination, bucladesine exerted anti-apoptotic effects. targetmol.com Further research has shown that bucladesine can diminish the expression of cleaved active caspase-3, a key mediator in the apoptotic cascade. researchgate.net In PC12 cells, dibutyryl-cAMP at concentrations of 0.5mM to 1mM was able to inhibit apoptosis induced by SGP. medchemexpress.com It has also been found to suppress TNFalpha-induced hepatocyte apoptosis by inhibiting the up-regulation of FADD, a critical component of the death-inducing signaling complex. selleckchem.comselleck.co.jp
Table 2: Modulation of Apoptosis by this compound
| Cell/Tissue Type | Model | Observed Effect | Mechanism | Reference |
|---|---|---|---|---|
| Vascular smooth muscle cells | In vitro | Induction of apoptosis. | Not specified | nih.gov |
| Human umbilical cord-derived CD34+ cells | In vitro (Nitric oxide or serum deprivation-induced apoptosis) | Suppression of apoptosis. | Suppression of caspase-3 activation and maintenance of mitochondrial membrane potential. | nih.gov |
| Mouse model | Copper pine demyelination | Anti-apoptotic effects. | Not specified | targetmol.com |
| Zebrafish embryos | In vivo | Diminished cleaved active caspase-3 expression. | Modulation of the extrinsic pathway of apoptosis. | researchgate.net |
| PC12 cells | In vitro (SGP-induced apoptosis) | Inhibition of apoptosis. | Not specified | medchemexpress.com |
| Rat hepatocytes | In vitro (TNFalpha-induced apoptosis) | Suppression of apoptosis. | Inhibition of FADD up-regulation. | selleckchem.comselleck.co.jp |
Cellular Migration and Motility Control
The control of cellular migration is a critical process in development, wound healing, and disease. This compound has been shown to influence cell migration, often in an inhibitory fashion. In studies using bovine aortic endothelial cells, 5 mM dibutyryl cyclic 3',5'-adenosine monophosphate inhibited random cell migration by 67% and fibronectin-induced chemotaxis by 75%. kuleuven.be This suggests that elevated intracellular cAMP levels can act as a negative regulator of endothelial cell motility. Further research has indicated that bucladesine acts as a regulator of cell migration independently of its role as a protease inhibitor. nih.gov
Table 3: Effects of this compound on Cellular Migration and Motility
| Cell Type | Assay | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Bovine aortic endothelial cells | Modified Boyden chamber (random migration) | 5 mM | 67% inhibition of migration. | kuleuven.be |
| Bovine aortic endothelial cells | Modified Boyden chamber (fibronectin-induced chemotaxis) | 5 mM | 75% inhibition of chemotaxis. | kuleuven.be |
Gene Expression Profiling and Transcriptional Control
This compound significantly influences gene expression through the activation of cAMP-dependent signaling pathways. A key downstream effector is the transcription factor cAMP-responsive element-binding protein (CREB), which is activated via phosphorylation by Protein Kinase A (PKA). medchemexpress.com Once activated, CREB binds to cAMP-responsive elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. medchemexpress.com
Studies have demonstrated the impact of bucladesine on the expression of various genes. In PC12 cells, treatment with bucladesine resulted in an approximately fourfold increase in the mRNA levels of both choline (B1196258) acetyltransferase (ChAT) and vesicular acetylcholine (B1216132) transporter (VAChT). medchemexpress.com In the context of cancer cells, treatment of HL-60 cells with dibutyryl cyclic AMP led to the rapid transcriptional inactivation of the proto-oncogene c-myc and the transferrin receptor gene. nih.gov This was followed by a loss of their respective mRNAs and proteins. nih.gov Similarly, in the neuroblastoma cell line SK-N-DZ, dibutyryl cyclic-AMP was one of the treatments that could induce differentiation, which was associated with reduced expression of the N-myc gene product. nih.gov
Furthermore, microarray analyses have begun to uncover the broader transcriptional landscape regulated by cAMP signaling. In rat Sertoli cells, treatment with follicle-stimulating hormone (FSH), which elevates intracellular cAMP, led to the up- or down-regulation of 100-300 transcripts at various time points, as identified by Affymetrix GeneChip microarrays. nih.gov The expression patterns of several of these genes were confirmed to be regulated by dibutyryl cAMP as well. nih.gov
Table 4: Regulation of Gene Expression by this compound
| Cell Line | Gene(s) | Observed Effect | Reference |
|---|---|---|---|
| PC12 cells | Choline acetyltransferase (ChAT), Vesicular acetylcholine transporter (VAChT) | Approximately fourfold increase in mRNA levels. | medchemexpress.com |
| HL-60 cells | c-myc, Transferrin receptor | Rapid transcriptional inactivation. | nih.gov |
| SK-N-DZ neuroblastoma cells | N-myc | Reduced expression of gene product. | nih.gov |
| Rat Sertoli cells | Multiple genes (including nerve growth factor inducible gene B, PRL-1, PC3) | Up- and down-regulation of numerous transcripts. | nih.gov |
Metabolic Enzyme Activity and Cellular Metabolism Regulation
This compound exerts significant control over cellular metabolism by modulating the activity of key metabolic enzymes. As a cAMP analog, its primary mechanism involves the activation of PKA. medchemexpress.comtargetmol.commedchemexpress.com PKA, in turn, phosphorylates a wide range of target proteins, including enzymes involved in metabolic pathways, thereby altering their activity. medchemexpress.com Bucladesine is also known to act as a phosphodiesterase (PDE) inhibitor, preventing the degradation of cAMP and thus prolonging its signaling effects. medchemexpress.comharvard.edu
Research has shown that dibutyryl-cAMP can inhibit neuronal glucose uptake through the activation of PKA. selleckchem.com In cultured rat mesenchymal heart cells and preadipocytes, long-term (24-hour) incubation with dibutyryl cAMP led to an increase in lipoprotein lipase (B570770) activity, an enzyme crucial for triacylglycerol metabolism. harvard.edu Specifically, in preadipocytes, the increase was 50-150% above the control value, and in heart cell cultures, it was 100-250%. harvard.edu The kinetic properties of phosphodiesterases are also affected by bucladesine and its analogs, which can act as competitive inhibitors. nih.gov
Table 5: Regulation of Metabolic Enzyme Activity and Cellular Metabolism by this compound
| Enzyme/Process | Cell/Tissue Type | Observed Effect | Mechanism/Note | Reference |
|---|---|---|---|---|
| Protein Kinase A (PKA) | General | Activation. | Primary target of cAMP signaling. | medchemexpress.comtargetmol.commedchemexpress.com |
| Phosphodiesterase (PDE) | General | Inhibition. | Prevents cAMP degradation. | medchemexpress.comharvard.edu |
| Neuronal glucose uptake | Neurons | Inhibition. | Mediated by PKA activation. | selleckchem.com |
| Lipoprotein lipase | Rat mesenchymal heart cells | 100-250% increase in activity. | 24-hour incubation. | harvard.edu |
| Lipoprotein lipase | Rat preadipocytes | 50-150% increase in activity. | 24-hour incubation. | harvard.edu |
Modulation of Inflammatory Responses at the Cellular Level
This compound has demonstrated significant anti-inflammatory activity. medchemexpress.comnih.gov This is largely attributed to its ability to elevate intracellular cAMP levels, a pathway known to have broad anti-inflammatory and immunomodulatory effects. nih.gov In a mouse model of acute skin inflammation, a 1.5% bucladesine emulsion was capable of significantly reducing inflammatory edema. nih.gov In mouse RAW264.7 macrophage-like cells, bucladesine inhibited the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS) with an IC50 of 28.9 µM. selleckchem.com Furthermore, in human monocytes and macrophages, elevation of intracellular cAMP potently suppressed TNF-α production. nih.gov Studies have also shown that dibutyryl cAMP, along with other methylxanthines, can suppress LPS-induced TNF production at both the mRNA and protein levels, with a greater than 50% suppression at a dose of 1 x 10-5M. nih.gov
Suppression of Inducible Nitric Oxide Synthase (iNOS) Expression
A key aspect of bucladesine's anti-inflammatory action is its ability to suppress the expression of inducible nitric oxide synthase (iNOS). iNOS is responsible for the production of large amounts of nitric oxide, a key mediator in the inflammatory response. In cultured rat hepatocytes, dibutyryl-cAMP was found to inhibit the expression of iNOS. selleckchem.comselleck.co.jp This inhibition occurred at both the mRNA and protein levels. cellsignal.com The mechanism underlying this suppression involves a decrease in iNOS promoter activity and a reduction in the DNA binding of the transcription factor NF-κB, a critical regulator of iNOS gene expression. cellsignal.com
Table 6: Modulation of Inflammatory Responses by this compound
| Cell/Tissue Type | Inflammatory Mediator | Observed Effect | Concentration/Note | Reference |
|---|---|---|---|---|
| Mouse RAW264.7 cells | TNF-α | Inhibition of LPS-induced production. | IC50 = 28.9 µM. | selleckchem.com |
| Human monocytes and macrophages | TNF-α | Potent suppression of production. | General effect of elevated cAMP. | nih.gov |
| Mouse mononuclear phagocytes | TNF-α (mRNA and protein) | >50% suppression of LPS-induced production. | 1 x 10-5M. | nih.gov |
| Rat hepatocytes | iNOS (mRNA and protein) | Suppression of expression. | Inhibition of iNOS promoter activity and NF-κB binding. | cellsignal.com |
Inhibition of Nuclear Factor-kappa B (NF-κB) DNA Binding
This compound, a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP), has been identified as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. cellsignal.commedchemexpress.com NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammatory responses, cell survival, and immunity. The activation of NF-κB and its subsequent binding to DNA are critical steps in initiating the transcription of pro-inflammatory genes. Research indicates that bucladesine exerts its inhibitory effects on NF-κB through various mechanisms, often dependent on the cell type and the stimulus.
In cultured rat hepatocytes, bucladesine, also known as dibutyryl-cAMP, has been shown to inhibit the DNA binding activity of NF-κB. selleckchem.comselleckchem.comselleck.co.jp This inhibitory action is associated with a reduction in the expression of inducible nitric oxide synthase (iNOS), a key inflammatory enzyme. cellsignal.comselleckchem.com The mechanism appears to involve the suppression of pro-inflammatory cytokine expression, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), through a Protein Kinase A (PKA)-mediated pathway. vulcanchem.com
Further investigations into the molecular mechanisms have revealed that the elevation of intracellular cAMP levels by agents like bucladesine can interfere with different stages of NF-κB activation. In human umbilical vein endothelial cells, increased cAMP levels were found to inhibit thrombin-induced NF-κB activity and the expression of intercellular adhesion molecule-1 (ICAM-1). physiology.org However, in this specific cell type, the inhibitory effect of cAMP did not prevent the degradation of IκBα, the primary inhibitor of NF-κB, nor the nuclear translocation of the NF-κB p65 subunit. physiology.org Instead, the inhibition was linked to the prevention of the phosphorylation of the DNA-bound RelA/p65 subunit at serine 536, a modification that enhances the transcriptional capability of NF-κB. physiology.org
Conversely, in hepatocytes stimulated with interleukin-1β (IL-1β) and interferon-gamma (IFNγ), bucladesine was found to block NF-κB activation by preventing the phosphorylation and subsequent degradation of IκBα. nih.gov This action, in turn, inhibits the translocation of the p65 subunit of NF-κB into the nucleus. nih.gov Interestingly, these effects in hepatocytes appeared to be independent of PKA, suggesting that bucladesine can engage different signaling pathways to inhibit NF-κB in various cellular contexts. nih.gov
Studies using the human monocytic cell line U-937 have also demonstrated that bucladesine can mimic the inhibitory effects of α-melanocyte-stimulating hormone (α-MSH) on TNF-induced NF-κB activation. aai.org This effect was shown to be mediated through the generation of cAMP, as inhibitors of adenylate cyclase, the enzyme responsible for cAMP synthesis, could reverse the suppressive action. aai.org The addition of bucladesine directly led to a dose-dependent decrease in TNF-induced NF-κB activation, further solidifying the role of cAMP in this inhibitory process. aai.org
The following table summarizes the key research findings on the inhibition of NF-κB DNA binding by this compound in different cellular models.
| Cell Type | Stimulus | Key Findings on Bucladesine's Effect on NF-κB Pathway | Reference |
| Rat Hepatocytes | Cytokines (IL-1β + IFNγ) | Inhibits iNOS expression and NF-κB DNA binding activity. cellsignal.comselleckchem.comselleckchem.com Blocks IκBα phosphorylation and degradation, preventing p65 nuclear translocation in a PKA-independent manner. nih.gov | cellsignal.comselleckchem.comselleckchem.comnih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Thrombin | Inhibits thrombin-induced ICAM-1 expression and NF-κB activity. physiology.org Does not prevent IκBα degradation or p65 nuclear translocation but inhibits the phosphorylation of RelA/p65 at Ser536. physiology.org | physiology.org |
| Human Monocytic Cell Line (U-937) | TNF-α | Mimics the inhibitory effect of α-MSH on NF-κB activation. aai.org The effect is mediated through the generation of cAMP. aai.org | aai.org |
This body of research highlights the multifaceted role of this compound in modulating the NF-κB signaling pathway. Its ability to inhibit NF-κB DNA binding through both PKA-dependent and -independent mechanisms in a cell-specific manner underscores its potential as a tool for investigating inflammatory and cellular signaling processes.
Application of Bucladesine Sodium Salt in in Vitro Research Models
Cell Culture Systems as Experimental Platforms
In the controlled environment of cell culture, bucladesine (B1668021) is widely used to dissect the molecular mechanisms governed by cAMP. caymanchem.com As a stable and cell-permeable compound, it can reliably induce physiological responses that might be minimal or absent when cells are treated with cAMP itself. wikipedia.orgcaymanchem.com This makes it an invaluable agent for studying a range of biological phenomena, including neurite outgrowth, cell growth control, and anti-inflammatory responses across various cell types. wikipedia.orgcaymanchem.comcellsignal.jp Researchers utilize bucladesine in diverse in vitro techniques like enzyme assays, immunoblotting, and electrophysiology to probe its effects on protein kinases, ion channels, and gene expression. fengchengroup.com
Specific Cell Line Studies
The versatility of bucladesine is evident in its application across numerous specialized cell line studies, each designed to answer specific biological questions.
In the rat pheochromocytoma cell line, PC12, bucladesine has been instrumental in elucidating the regulation of genes associated with acetylcholine (B1216132) production. nih.gov Treatment of PC12 cells with bucladesine (also referred to as dibutyryl cyclic AMP or dbcAMP) leads to a significant, approximately four-fold increase in the messenger RNA (mRNA) levels for both choline (B1196258) acetyltransferase (ChAT) and the vesicular acetylcholine transporter (VAChT). medchemexpress.comnih.gov These two genes are located together in the cholinergic gene locus and are crucial for the synthesis and packaging of acetylcholine. nih.gov
Furthermore, bucladesine treatment not only elevates the mRNA of these key cholinergic genes but also increases the enzymatic activity of ChAT and the activity of PKA. medchemexpress.commedchemexpress.comnih.gov Studies have shown that this regulation is specifically mediated by PKA type II. nih.gov The activation of PKA by bucladesine is a critical step, as PC12 cell lines deficient in PKA exhibit significantly lower basal levels of ChAT and VAChT mRNA and a blunted response to bucladesine treatment. nih.gov This body of research demonstrates that bucladesine-induced PKA activation coordinately regulates the transcription of the ChAT and VAChT genes, highlighting a key signaling pathway in neuronal function. nih.govarakmu.ac.ir
| Parameter | Effect of Bucladesine Treatment | Associated Pathway | Reference |
|---|---|---|---|
| Choline Acetyltransferase (ChAT) mRNA | ~4-fold increase | cAMP/PKA | medchemexpress.comnih.gov |
| Vesicular Acetylcholine Transporter (VAChT) mRNA | ~4-fold increase | cAMP/PKA | medchemexpress.comnih.gov |
| Choline Acetyltransferase (ChAT) Activity | Increased | cAMP/PKA | medchemexpress.comnih.gov |
| Protein Kinase A (PKA) Activity | Increased | - | medchemexpress.comnih.govtargetmol.com |
Research utilizing the human eosinophilic leukemia cell line, EoL-1, has explored the effects of bucladesine on cell growth. Studies have shown that treating EoL-1 cells with bucladesine results in a time-dependent increase in cell proliferation. targetmol.comclinisciences.com In some contexts, bucladesine, along with agents like butyric acid, can also induce these leukemia cells to differentiate, showing morphological signs of maturation into eosinophils. researchgate.net This makes the EoL-1 cell line a useful model for studying both eosinophil proliferation and differentiation in response to cAMP signaling. researchgate.netfrontiersin.org
| Parameter | Effect of Bucladesine Treatment | Reference |
|---|---|---|
| Cell Proliferation | Increased in a time-dependent manner | targetmol.comclinisciences.com |
| Cell Differentiation | Induces signs of maturation | researchgate.net |
In primary cultures of rat glial cells, bucladesine demonstrates profound effects on both proliferation and differentiation. cellsignal.jpcellsignal.cn Exposure of these cells to bucladesine leads to an inhibition of cell growth. cellsignal.jp Concurrently, it prompts a phenotypic shift towards a more mature astrocytic state. cellsignal.jpcellsignal.cn This differentiation is characterized by an increase in the levels of glial fibrillary acidic protein (GFAP), a key marker for astrocytes. cellsignal.jpebi.ac.uk In some studies, treatment with cAMP derivatives also resulted in more prominent astrocyte-like cells with an increased number and thickness of cellular processes. bohrium.com These findings underscore the role of the cAMP signaling pathway in regulating glial cell maturation and restraining their proliferation. cellsignal.jpnih.gov
In cultured rat hepatocytes, bucladesine has been shown to modulate inflammatory responses. cellsignal.cnselleckchem.com Specifically, treatment with bucladesine can suppress the expression of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes, at both the mRNA and protein levels. cellsignal.cn This suppression is linked to a reduction in iNOS promoter activity and a decrease in the DNA binding of the critical inflammatory transcription factor, NF-κB. cellsignal.cn Furthermore, bucladesine has been observed to protect hepatocytes from apoptosis induced by tumor necrosis factor-alpha (TNF-α). selleckchem.com These findings highlight the anti-inflammatory potential of elevating cAMP levels within liver cells. cellsignal.cnnih.gov
The transition of fibroblasts into myofibroblasts is a key event in the development of tissue fibrosis. nih.govresearchgate.net In studies using rat pulmonary fibroblasts, bucladesine treatment has been shown to inhibit this differentiation process. cellsignal.cncellsignal.jp The mechanism involves the PKA-mediated phosphorylation of the cAMP-response element-binding protein (p-CREB). cellsignal.cncellsignal.jp By activating this pathway, bucladesine treatment leads to the inhibition of myofibroblast differentiation and a reduction in the deposition of the extracellular matrix. cellsignal.cncellsignal.jp This suggests that the cAMP-PKA signaling axis plays a crucial protective role against the pathological changes that drive pulmonary fibrosis. psu.edufrontiersin.org
| Cell Type | Key Effect of Bucladesine | Observed Outcome | Reference |
|---|---|---|---|
| Glial Cells | Growth Inhibition & Differentiation | Inhibited cell growth; increased GFAP levels, promoting an astrocytic phenotype. | cellsignal.jpcellsignal.cn |
| Hepatocytes | Inflammatory Modulation | Suppressed iNOS expression; reduced NF-κB binding; inhibited apoptosis. | cellsignal.cnselleckchem.com |
| Pulmonary Fibroblasts | Inhibition of Myofibroblast Differentiation | Increased p-CREB; inhibited extracellular matrix deposition. | cellsignal.cncellsignal.jp |
Neuroblastoma Cells: Gap Junctional Intercellular Communication and Connexin 43 Expression
In the context of neuroblastoma cell research, bucladesine has been implicated in the regulation of gap junctional intercellular communication (GJIC), a process crucial for maintaining tissue homeostasis and controlling cell growth. ncats.ioarchivesofmedicalscience.com Gap junctions are channels formed by connexin proteins, with Connexin 43 (Cx43) being a widely expressed isoform. archivesofmedicalscience.com Studies have shown that treatment with cyclic AMP analogs like bucladesine can lead to an upregulation of both GJIC and the expression of Cx43. ncats.io This enhanced communication is associated with changes in cellular states, including chemosensitivity. The modulation of Cx43 expression and the subsequent enhancement of intercellular communication highlight a potential mechanism by which bucladesine can influence neuroblastoma cell behavior. scbt.commdpi.com
Human Granulosa-Luteal Cells: Inhibin/Activin Beta(B) Subunit mRNA Expression
Research on human granulosa-luteal cells has demonstrated the influence of cAMP signaling pathways on the expression of inhibin and activin subunits, which are crucial for regulating the menstrual cycle. wikipedia.org Specifically, studies have shown that gonadotropins, which act through cAMP-mediated pathways, can inhibit the expression of the inhibin/activin beta(B) subunit mRNA. ncats.io Conversely, activin itself can induce the expression of this subunit. ncats.io The use of bucladesine in such in vitro models helps to elucidate the specific role of the cAMP signaling cascade in the complex hormonal regulation of reproductive processes.
Glioblastoma Cell Apoptosis in Polymeric Delivery Systems
The aggressive nature of glioblastoma has prompted research into novel therapeutic strategies, including local drug delivery systems. nih.govnih.gov Polymeric systems are being explored to deliver chemotherapeutic agents directly to the tumor site, thereby bypassing the blood-brain barrier and minimizing systemic toxicity. nih.govfrontiersin.org Bucladesine has been investigated as one such agent for inducing apoptosis in glioblastoma cells. researchgate.net When incorporated into polymeric carriers, bucladesine can be released in a sustained manner, which has been shown to induce high levels of glioblastoma cell apoptosis in preclinical models. nih.govresearchgate.net This approach is part of a broader strategy to enhance the therapeutic efficacy against this devastating brain tumor. nih.gov
Rat Proximal Convoluted Tubule Cells: Na+/H+ Exchange Inhibition
In renal physiology research, bucladesine has been utilized to study the regulation of ion transport in the kidney. Specifically, in rat proximal convoluted tubule cells, parathyroid hormone and bucladesine (as dibutyryl cAMP) have been shown to inhibit the Na+/H+ exchanger located in the brush border vesicles. bio-gems.combio-gems.co.kr This transporter plays a critical role in the reabsorption of sodium and bicarbonate in the proximal tubule. nih.govnih.gov The inhibition of this exchanger by bucladesine highlights the role of the cAMP signaling pathway in modulating renal electrolyte and acid-base balance. bio-gems.com
Rat Brain Astrocytes: Induction of Type II 5'-Deiodinase Activity
Bucladesine has been instrumental in understanding the regulation of thyroid hormone metabolism in the central nervous system. In cultured rat brain astrocytes, bucladesine has been shown to induce the activity of type II 5'-deiodinase. bio-gems.co.krnih.gov This enzyme is responsible for converting the prohormone thyroxine (T4) into the biologically active thyroid hormone, triiodothyronine (T3). nih.govfrontiersin.org The induction of this enzyme by bucladesine, which mimics the effects of agents that increase intracellular cAMP, demonstrates that the cAMP pathway plays a crucial role in regulating local T3 production in the brain. nih.gov This process is vital for normal brain development and function. frontiersin.org
Vascular Smooth Muscle Cell Apoptosis
The role of cAMP signaling in vascular smooth muscle cell (VSMC) apoptosis has been investigated using bucladesine. bio-gems.comchemicalbook.com It has been reported that bucladesine can induce apoptosis in these cells. bio-gems.comchemicalbook.com This finding is significant for understanding the mechanisms that control vascular remodeling and pathologies such as atherosclerosis. The ability of bucladesine to trigger programmed cell death in VSMCs underscores the importance of the cAMP pathway in regulating the cellularity of blood vessel walls.
Stem Cell and Organoid Research Models
Bucladesine sodium salt is widely utilized in the fields of stem cell and organoid research. medchemexpress.comstemcell.com It has been used as a supplement in differentiation media for various types of stem cells, including neural crest stem cells and induced pluripotent stem cells (iPSCs). chemicalbook.com In the context of neuroscience, it is used to promote the differentiation of neural stem cells and progenitor cells into neurons. stemcell.comfujifilm.com Furthermore, bucladesine has been shown to support the formation of embryoid bodies and organoids, which are three-dimensional structures that mimic the organization and function of organs. fujifilm.com Its role in these models is often linked to its ability to activate the cAMP pathway, which is critical for cell fate decisions, differentiation, and the self-assembly processes that underlie organoid formation. stemcell.comfujifilm.com
| Cell/Model System | Key Application of this compound | Research Area |
| Neuroblastoma Cells | Upregulation of Gap Junctional Intercellular Communication and Connexin 43 Expression | Cancer Biology, Cell Communication |
| Human Granulosa-Luteal Cells | Investigation of Inhibin/Activin Beta(B) Subunit mRNA Expression | Endocrinology, Reproductive Biology |
| Glioblastoma Cells | Induction of Apoptosis in Polymeric Delivery Systems | Cancer Therapeutics, Drug Delivery |
| Rat Proximal Convoluted Tubule Cells | Inhibition of Na+/H+ Exchange | Renal Physiology, Ion Transport |
| Rat Brain Astrocytes | Induction of Type II 5'-Deiodinase Activity | Neuroendocrinology, Thyroid Hormone Metabolism |
| Vascular Smooth Muscle Cells | Induction of Apoptosis | Cardiovascular Biology, Cell Death |
| Stem Cells and Organoids | Promotion of Differentiation and Formation | Regenerative Medicine, Developmental Biology |
Neural Stem/Progenitor Cell (NSPC) Differentiation and Survival
Bucladesine, often referred to as dibutyryl-cAMP (dbcAMP), is instrumental in promoting the differentiation and enhancing the survival of Neural Stem/Progenitor Cells (NSPCs). rndsystems.comtocris.com Activation of the cAMP signaling pathway within NSPCs has been shown to guide their differentiation towards a neuronal lineage. researchgate.net
In vitro studies have demonstrated that treating adult rat subventricular zone-derived NSPCs with dbcAMP significantly enhances neuronal differentiation. nih.gov When used in combination with other factors like interferon-gamma, bucladesine promotes an even greater increase in the expression of neuronal markers such as β-III tubulin and encourages morphological differentiation. nih.gov The resulting neurons are functionally responsive to glutamate (B1630785), indicating the expression of glutamate receptors. nih.gov
Furthermore, pre-treating NSPCs with dbcAMP before transplantation into injured spinal cords has been shown to result in a high survival rate and a greater number of cells differentiating into βIII-tubulin-positive neurons. researchgate.net Research indicates that bucladesine directly encourages the development of neurons without being toxic to glial cells like oligodendrocytes and astrocytes. researchgate.net This targeted action highlights its utility in regenerative medicine research for the central nervous system. nih.gov
Table 1: Effect of Bucladesine (dbcAMP) on NSPC Differentiation and Survival
| Parameter | Observation | Reference |
|---|---|---|
| Neuronal Differentiation | Enhanced differentiation into neurons. | nih.gov |
| Neuronal Marker Expression | Increased β-III tubulin expression. | nih.gov |
| Cell Survival | Increased survival rate of transplanted NSPCs. | researchgate.netresearchgate.net |
| Glial Cell Population | No decrease in oligodendrocyte and astrocyte populations. | researchgate.net |
| Functional Neurons | Generated neurons respond to glutamate. | nih.gov |
Human Pluripotent Stem Cell-Derived Neuronal Culture Systems
This compound is a key component in protocols for differentiating human pluripotent stem cells (hPSCs), including induced pluripotent stem cells (iPSCs) and embryonic stem cells (hESCs), into various types of neurons. sigmaaldrich.comsigmaaldrich.com It is frequently used as a supplement in differentiation media to generate specific neuronal populations, such as dopaminergic neurons and GABAergic neurons. sigmaaldrich.commdpi.comnih.gov
For instance, in protocols for generating dopaminergic neurons, bucladesine is part of a chemically-defined medium that can successfully differentiate multiple hES cell lines into neurons expressing dopaminergic markers within a few weeks. nih.gov Similarly, in the differentiation of GABAergic neurons from iPSCs, bucladesine is added to the culture medium during the initial weeks of neuronal differentiation. mdpi.com
The use of bucladesine in these protocols often leads to a heterogeneous population of neurons at different stages of maturation. nih.gov Electrophysiological studies of these hPSC-derived neurons reveal a range of properties, from immature cells with abortive action potentials to more mature neurons capable of repetitive firing. nih.gov This highlights the role of bucladesine in initiating and promoting the complex process of neuronal development from pluripotent sources.
Neural Crest Stem Cell (NCSC) Differentiation
This compound is utilized as a medium supplement for the in vitro differentiation of neural crest stem cells (NCSCs). sigmaaldrich.comsigmaaldrich.comchemicalbook.com NCSCs are a multipotent cell population that gives rise to a diverse range of cell types. Protocols for differentiating hPSCs into neural crest lineages often rely on defined culture conditions that may include bucladesine to guide the cells towards specific fates. ugr.es The ability to generate and direct the differentiation of NCSCs in vitro provides a valuable model for studying normal human development and diseases related to neural crest development. ugr.es
Human Endometrial Origin Stem Cells: Decidualization Potency and Epigenetic Modification
In the context of reproductive biology, bucladesine (as db-cAMP) is used to induce the in vitro decidualization of human endometrial stromal cells (HESCs) and endometrial origin stem cells (hEndSCs). bio-gems.co.krnih.govfrontiersin.org Decidualization is a critical process for embryo implantation and pregnancy, involving the transformation of endometrial stromal fibroblasts into specialized decidual cells. nih.govfrontiersin.org
Studies have shown that treating hEndSCs, derived from both the endometrium and menstrual blood, with a combination of db-cAMP and medroxyprogesterone (B1676146) acetate (B1210297) (MPA) successfully induces decidualization, as evidenced by the upregulation of decidualization markers like Prolactin (PRL), IGFBP1, and WNT4. frontiersin.orgnih.gov This process can be successfully induced in both early and late passages of these stem cells. frontiersin.org
Research into the epigenetic landscape of these cells during propagation and decidualization has also been conducted. frontiersin.orgnih.gov While the expression of key mesenchymal and stem cell markers remains stable during long-term cultivation, fluctuations in the levels of proteins associated with epigenetic modifications, such as EZH2 and SUZ12, have been observed. frontiersin.org These epigenetic mechanisms are thought to play a crucial role in regulating gene expression during endometrial development and may be influenced by factors that induce decidualization. frontiersin.orgmdpi.com The ability to model decidualization in vitro using bucladesine provides a platform to investigate the molecular and epigenetic changes that govern this essential reproductive process. nih.govnih.gov
Table 2: Role of Bucladesine (db-cAMP) in In Vitro Decidualization of Human Endometrial Stem Cells
| Process | Inducing Agents | Observed Outcome | Key Markers Upregulated | Reference |
|---|---|---|---|---|
| Decidualization | db-cAMP and Medroxyprogesterone Acetate (MPA) | Successful transformation into decidual cells. | Prolactin (PRL), IGFBP1, WNT4 | frontiersin.orgnih.gov |
| Epigenetic Regulation | db-cAMP and MPA | Fluctuation in levels of epigenetic regulatory proteins (EZH2, SUZ12). | - | frontiersin.org |
Studies of Bucladesine Sodium Salt in in Vivo Animal Models
Neurobehavioral and Cognitive Function Assessments
The role of bucladesine (B1668021) sodium salt in modulating cognitive functions, particularly memory, has been explored in several rodent models. These studies often focus on its impact on spatial memory and its interactions with key neurotransmitter systems.
Spatial Memory Enhancement in Rodent Models
Research has demonstrated that bucladesine can enhance spatial memory in rodent models. oamjms.eu In studies involving male Albino-Wistar rats, direct infusion of bucladesine into the CA1 region of the hippocampus resulted in improved performance in maze tasks. medchemexpress.cominvivochem.com This improvement was quantified by a significant reduction in the time taken to find a hidden platform (escape latency) and the total distance traveled. medchemexpress.combiocrick.com The mechanism underlying this enhancement is believed to be the activation of the cAMP/PKA (Protein Kinase A) pathway, which plays a critical role in memory consolidation. medchemexpress.com
Table 1: Effects of Intrahippocampal Bucladesine on Spatial Memory in Rats
| Experimental Parameter | Observation | Implication |
|---|---|---|
| Escape Latency | Significantly reduced with bucladesine infusion. medchemexpress.combiocrick.com | Faster learning and memory recall. |
| Travel Distance | Significantly reduced with bucladesine infusion. medchemexpress.combiocrick.com | More efficient navigation to the target. |
Synergy with Cholinergic Modulators in Memory Retention
The interaction between bucladesine and the cholinergic system has been a key area of investigation. Studies have shown a synergistic effect when bucladesine is co-administered with cholinergic agents like nicotine (B1678760). Post-training intrahippocampal infusion of a combination of nicotine and bucladesine in rats led to a more significant enhancement of spatial memory retention than either substance alone. medchemexpress.comchemsrc.com This suggests that bucladesine can amplify the memory-enhancing effects of cholinergic stimulation. Further analysis revealed that this combination leads to a significant increase in the immunoreactivity of choline (B1196258) acetyltransferase (ChAT) and vesicular acetylcholine (B1216132) transporter (VAChT) in the CA1 region of the hippocampus. biocrick.com These proteins are crucial for the synthesis and storage of acetylcholine, a neurotransmitter vital for memory and learning.
Table 2: Synergistic Effects of Bucladesine and Nicotine on Cholinergic Markers and Memory
| Treatment Group | Effect on ChAT and VAChT Immunoreactivity | Effect on Spatial Memory |
|---|
Modulation of Seizure Activity in Experimental Epilepsy Models
The utility of animal models in epilepsy research is well-established, with various methods used to induce seizures, such as chemical convulsants or electrical stimulation. nih.gov These models, including the kindling model, are instrumental in understanding the mechanisms of pharmacoresistant seizures. mdpi.com While the direct effects of bucladesine sodium salt in these specific experimental epilepsy models are not detailed in the provided search results, the compound's role as a cAMP analog points to its potential influence on neuronal excitability, a key factor in seizure activity. The cAMP signaling pathway is known to modulate ion channel function and neurotransmitter release, both of which are central to the pathophysiology of epilepsy.
Inflammatory Processes in Animal Models
This compound has also been evaluated for its anti-inflammatory properties in various animal models, targeting both localized and systemic inflammation. medchemexpress.com
Cutaneous Inflammation Models
In models of acute skin inflammation, such as the arachidonic acid-induced ear edema in mice, bucladesine has demonstrated significant anti-inflammatory activity. biocrick.comnih.gov Topical application of a bucladesine formulation was capable of reducing inflammatory edema. nih.gov This effect is attributed to the elevation of intracellular cAMP levels, which has a broad anti-inflammatory and immunomodulatory action. nih.gov The activity of bucladesine in this model was found to be comparable to that of a potent phosphodiesterase 4 (PDE4) inhibitor, highlighting its potential as a topical anti-inflammatory agent. nih.gov
Table 3: Anti-inflammatory Effects of Topical Bucladesine in a Mouse Model
| Inflammation Model | Treatment | Outcome |
|---|
Organ-Specific Responses
Bucladesine has demonstrated a protective effect against liver injury in animal models. In a study using C57BL/6J jcl mice, bucladesine was shown to protect against hepatic injury induced by the administration of recombinant tumor necrosis factor-α (rTNF-α) and D-galactosamine (D-gal). targetmol.comclinisciences.com A key finding from this research was that bucladesine significantly enhanced the expression of Hsp70 in the hepatocytes of the treated mice. targetmol.comclinisciences.com This upregulation of Hsp70 was closely associated with the observed inhibition of liver injury, suggesting a mechanism of hepatoprotection that involves the cellular stress response. targetmol.comclinisciences.com
Table 1: Research Findings on Hepatic Injury Protection
| Animal Model | Inducing Agent | Key Findings | Reference |
|---|
Developmental and Reproductive Biology Models: Parthenogenesis Induction in Silkworms
This compound has been utilized in developmental biology research, specifically in the study of parthenogenesis in the silkworm, Bombyx mori. mdpi.com Artificial parthenogenesis is a valuable tool in silkworm breeding for developing homozygous lines. koreascience.kr In this context, bucladesine, as an activator of PKA, was used to modulate intracellular cAMP levels. mdpi.com Research demonstrated a significant negative correlation between PKA activity and the efficiency of parthenogenetic induction. mdpi.com Upregulating PKA activity with bucladesine led to delays in embryonic development, highlighting that maintaining a balance of PKA activity is crucial for successful parthenogenesis. mdpi.com
Table 3: Research Findings on Parthenogenesis Induction in Silkworms
| Animal Model | Application | Key Findings | Reference |
|---|
Neurobiological Research Applications of Bucladesine Sodium Salt
Neuronal Development and Maturation
The development and maturation of neurons are intricate processes involving the extension of neurites and the differentiation into specific neuronal subtypes. Bucladesine (B1668021) sodium salt has been instrumental in elucidating the role of cAMP signaling in these fundamental aspects of neurobiology.
Neurite Outgrowth Promotion
Neurite outgrowth, the process by which developing neurons sprout axons and dendrites, is a critical step in the formation of neural circuits. Research has consistently demonstrated that bucladesine sodium salt promotes neurite outgrowth in various cell cultures. stemcell.comrndsystems.combio-techne.comtcichemicals.com This effect is attributed to its action as a cAMP analog, which activates downstream signaling cascades that influence cytoskeletal dynamics and gene expression related to neuronal process extension. patsnap.compatsnap.com For instance, studies using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, have shown that treatment with bucladesine stimulates neurite outgrowth. stemcell.com Furthermore, research on cultured rat sympathetic and sensory neurons has revealed that cAMP analogs like bucladesine can promote survival and neurite outgrowth independently of nerve growth factor. tcichemicals.com
| Cell Type/Model | Key Finding | Reference |
|---|---|---|
| PC12 cells | Stimulates neurite outgrowth. | stemcell.com |
| Rat sympathetic and sensory neurons | Promotes survival and neurite outgrowth. | tcichemicals.com |
| General cell cultures | Promotes neurite outgrowth. | rndsystems.combio-techne.com |
Induction of Dopaminergic Neuron Differentiation
This compound has been identified as a key factor in promoting the differentiation of neural stem and progenitor cells into dopaminergic neurons. focusbiomolecules.comnih.gov This is particularly significant for research into neurodegenerative diseases like Parkinson's disease, which is characterized by the loss of these neurons. Studies have shown that bucladesine, often in combination with other factors, can induce the expression of tyrosine hydroxylase, a key enzyme in dopamine (B1211576) synthesis, and promote the development of a dopaminergic phenotype in cultured cells. nih.gov For example, in the human neuroblastoma cell line NB69, bucladesine treatment led to increased levels of catecholamines and tyrosine hydroxylase activity. nih.gov Moreover, in fetal rat midbrain neuron cultures, bucladesine increased the number of tyrosine hydroxylase-immunoreactive neurons, suggesting it facilitates the differentiation of progenitor cells into dopamine neurons. nih.gov
| Cell Type/Model | Key Finding | Reference |
|---|---|---|
| Human pluripotent stem cells (hPSCs) | Promotes differentiation of dopaminergic neurons (in cocktails with other agents). | focusbiomolecules.com |
| Human neuroblastoma cell line NB69 | Increased levels of catecholamines and tyrosine hydroxylase (TH) activity. | nih.gov |
| Fetal rat midbrain neurons | Increased the number of TH-immunoreactive neurons. | nih.gov |
Synaptic Plasticity Mechanisms
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. This compound has been utilized to investigate the role of the cAMP signaling pathway in two primary forms of synaptic plasticity: long-term potentiation (LTP) and long-term depression (LTD).
Role in Long-Term Potentiation (LTP) Expression
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. The cAMP/PKA signaling pathway is a well-established contributor to the late phase of LTP (L-LTP), which is dependent on gene expression and protein synthesis. This compound, by elevating intracellular cAMP levels, can be used to study the molecular mechanisms underlying L-LTP. patsnap.com Research suggests that activation of this pathway by agents like bucladesine can contribute to the synaptic changes necessary for the maintenance of LTP. targetmol.com
Role in Long-Term Depression (LTD) Expression
Long-term depression (LTD) is a long-lasting reduction in the efficacy of synaptic transmission. While the role of cAMP is more prominently associated with LTP, its involvement in LTD is also an area of active research. The modulation of the cAMP pathway, which can be influenced by bucladesine, can have complex and sometimes opposing effects on synaptic strength, contributing to the balance between potentiation and depression. google.com
Memory Formation and Consolidation in Hippocampal Circuits
The hippocampus is a brain region critical for the formation of new memories and their subsequent consolidation into long-term storage. elifesciences.orgnih.govresearchgate.netnih.gov The cAMP signaling pathway plays a crucial role in these processes. google.com
Intrahippocampal infusion of this compound into the CA1 region of the hippocampus has been shown to improve spatial memory in animal models. medchemexpress.com This improvement is demonstrated by a significant reduction in escape latency and travel distance in maze tasks. medchemexpress.com The proposed mechanism for this enhancement of spatial memory retention is the activation of PKA and the induction of the cAMP/PKA pathway by bucladesine. medchemexpress.com These findings underscore the importance of cAMP-mediated signaling within hippocampal circuits for memory formation and consolidation.
Glial Cell Plasticity and Function
Bucladesine has been instrumental in elucidating the mechanisms of glial cell differentiation and plasticity. In laboratory settings, it is used to modulate the phenotype of glial cells, providing insights into their functional roles in the central nervous system (CNS).
Research on rat glial cells demonstrated that exposure to Bucladesine, also known as dibutyryl-cAMP (dbcAMP), inhibited cell proliferation and prompted a shift toward an astrocytic phenotype. cellsignal.com This change was characterized by an increase in the levels of glial fibrillary acidic protein (GFAP), a key astrocyte marker. cellsignal.com Similarly, in the context of nerve injury, cAMP signaling, which can be mimicked by Bucladesine, is crucial for the differentiation of Schwann cells, the primary glia of the peripheral nervous system (PNS). nih.gov Administration of cAMP was found to prevent the secretion of progranulin, a neurotrophic factor, by inducing Schwann cell differentiation. nih.gov
In models of spinal cord injury, Bucladesine is used to simulate the effects of a "conditioning lesion," a phenomenon where a prior injury to a peripheral nerve enhances the regenerative capacity of central axons. oup.com This effect is mediated by cAMP. oup.com Studies have shown that a cell-permeable cAMP analog can initiate a robust regenerative program in dorsal root ganglia neurons. oup.com Furthermore, research indicates that this cAMP-activated program supports the division of NG2-positive glial cells, which are crucial for creating a permissive environment for axon growth and remyelination following injury. oup.com
| Cell Type | Experimental Model | Observed Effect of Bucladesine (or cAMP analog) | Key Finding |
|---|---|---|---|
| Rat Glial Cells | In vitro cell culture | Inhibited cell growth; Increased GFAP levels | Promotes differentiation toward an astrocytic phenotype. cellsignal.com |
| Schwann Cells (SCs) | Primary SC culture | Prevented progranulin secretion | Induces SC differentiation, altering their secretome. nih.gov |
| NG2-positive Glia | Spinal cord injury model | Mimics conditioning lesion effect; promotes glial cell division | Supports axon regeneration by modulating glial progenitor cell function. oup.com |
Neurodegeneration and Neuroprotection Mechanisms
Bucladesine is utilized in studies of neurodegenerative diseases to probe the underlying cellular and molecular pathways of neuronal death and survival.
The role of cAMP signaling in glutamate-induced excitotoxicity is complex. While often investigated for neuroprotective effects, studies using Bucladesine have revealed nuanced interactions. In hippocampal cultures, treatment with dibutyryl-cAMP for three days led to an activation of astrocytes. nih.gov However, this activation was found to increase the susceptibility of neurons to glutamate-induced toxicity, suggesting that activated astrocytes may alter their release of soluble factors, thereby impairing their neuroprotective capacity. nih.gov This finding highlights that sustained elevation of cAMP can, under certain conditions, exacerbate excitotoxic injury rather than reduce it. nih.gov The mechanism may involve the modulation of glutamate (B1630785) release itself, as other research has indicated that protein kinase A (PKA), a primary target of cAMP, is involved in signaling pathways that can reduce the release of glutamate from nerve endings. termedia.pl
Amyotrophic lateral sclerosis (ALS) is characterized by significant molecular and cellular stress, including oxidative stress, endoplasmic reticulum (ER) stress, and impaired protein homeostasis. nih.govucsd.edu Research on ALS models, such as those with FUS mutations, shows an activation of major stress pathways as a potential protective mechanism against neurodegeneration. bio-gems.co.kr The accumulation of protein aggregates, a hallmark of many neurodegenerative diseases including certain forms of ALS, can induce an integrated stress response (ISR). nih.gov Bucladesine, by activating the cAMP/PKA pathway, can modulate these cellular stress responses. medchemexpress.comcellsignal.com PKA is a central kinase that influences gene expression and protein function, and its activation can impact a cell's ability to cope with stressors like protein aggregates and oxidative damage, which are central to ALS pathology. nih.govucsd.edu
The extracellular matrix (ECM) is a critical regulator of neuronal structure and synaptic signaling, and its dysregulation has been implicated in Parkinson's disease (PD). nih.govmedrxiv.org In a study using human induced pluripotent stem cells (hiPSCs) from patients with PINK1 and PRKN mutations (genes associated with early-onset PD), researchers found that the ECM-receptor interaction pathway was significantly upregulated in dopaminergic neurons. nih.gov This upregulation was accompanied by enhanced excitatory post-synaptic activity, suggesting a link between ECM pathway expression and synaptic function in this specific genetic context of PD. nih.gov Conversely, in a different experimental model studying silicosis, treatment with Bucladesine was shown to inhibit myofibroblast differentiation and extracellular matrix deposition in rat pulmonary fibroblasts. cellsignal.com These contrasting findings suggest that the effect of cAMP signaling on ECM gene expression and deposition is highly context-dependent, varying with cell type and disease model.
| Disease Model | Key Pathway/Process | Research Finding | Reference |
|---|---|---|---|
| Parkinson's Disease (PINK1/PRKN mutant neurons) | Extracellular Matrix (ECM) Gene Expression | ECM receptor and focal adhesion pathways were significantly upregulated. | nih.gov |
| Parkinson's Disease (General) | Extracellular Matrix (ECM) Composition | The brain ECM has a unique composition, and its components can be altered by oxidative stress, a feature of PD. | mdpi.com |
| Pulmonary Fibrosis (Silicosis model) | Extracellular Matrix (ECM) Deposition | Bucladesine treatment inhibited extracellular matrix deposition by fibroblasts. | cellsignal.com |
Molecular and Cellular Stress Response in Neurological Disease Models (e.g., ALS)
Neurodevelopmental Disorder Modeling (e.g., Autism)
The study of neurodevelopmental disorders like Autism Spectrum Disorder (ASD) often relies on animal and cellular models to investigate the interplay of genetic and environmental risk factors. anr.frflorey.edu.au Bucladesine has been used in such models to probe the underlying signaling pathways. In one study investigating potential therapeutic interventions for neurodevelopmental disorders, Bucladesine was included as a pharmacological tool alongside other compounds like celecoxib (B62257) and H-89 in an animal model designed to study ASD-like behaviors. shefayekhatam.ir The use of Bucladesine in this context allows researchers to examine the role of the cAMP/PKA signaling pathway in the complex behaviors associated with ASD models. shefayekhatam.ir
Bucladesine Sodium Salt in Differentiation and Regenerative Biology Research
General Principles of Cell Differentiation Induction
Bucladesine (B1668021) sodium salt is a lipophilic analog of cAMP, which allows it to readily cross cell membranes. patsnap.comnih.gov Once inside the cell, it is metabolized to release cAMP, thereby increasing its intracellular concentration. patsnap.compatsnap.com This elevation circumvents the need for upstream receptor stimulation and directly activates key downstream effectors. patsnap.com
The primary mechanism of action involves the activation of cAMP-dependent protein kinase A (PKA). patsnap.commedchemexpress.comcellsignal.com Upon binding cAMP, the catalytic subunits of PKA are released and phosphorylate a multitude of target proteins and transcription factors. patsnap.compatsnap.com This phosphorylation cascade alters gene expression and modulates cellular functions, ultimately driving cells toward specific differentiation pathways. patsnap.com Beyond PKA, bucladesine can also be used to study other cAMP-dependent pathways, such as those mediated by the Exchange Proteins Directly Activated by cAMP (EPACs). patsnap.com Its utility has been demonstrated in various contexts, including the induction of differentiation in teratocarcinoma stem cells. tcichemicals.com
| Key Principle | Mechanism of Bucladesine Sodium Salt |
| Cell Permeability | Lipophilic nature allows it to cross the cell membrane. patsnap.comnih.gov |
| cAMP Mimicry | Increases intracellular levels of cyclic AMP (cAMP). patsnap.com |
| Signal Transduction | Directly activates Protein Kinase A (PKA) and other cAMP effectors. patsnap.compatsnap.comcellsignal.com |
| Cellular Outcome | Modulates gene expression to induce cell differentiation. patsnap.com |
Promotion of Neuronal Lineage Differentiation
Bucladesine is extensively used in neuroscience research to guide the differentiation of stem cells into neurons. researchgate.net It has proven effective in promoting the neuronal differentiation of neural stem/progenitor cells (NSPCs), with studies showing it can induce a high percentage of these cells to become neurons in culture. researchgate.netresearchgate.net Research suggests that bucladesine directly encourages the formation of neurons without exerting a toxic effect on glial cell populations. researchgate.netresearchgate.net
In the context of regenerative medicine, particularly for spinal cord injury (SCI), bucladesine plays a significant role. When applied to transplanted NSPCs in rat models of SCI, it has been shown to enhance their survival and differentiation into neurons. researchgate.netresearchgate.net Furthermore, when incorporated into biomaterial scaffolds like injectable hydrogels, bucladesine promotes angiogenesis, reduces glial scarring, and induces the regeneration of myelinated axons, leading to significant improvements in motor function. acs.orgresearchgate.netnih.gov It also stimulates the intrinsic capacity for axon growth in the central nervous system and promotes neurite outgrowth in cellular models like PC12 cells. wikipedia.orgstemcell.comnih.gov
| Research Model | Key Finding with Bucladesine | Reference |
| Neural Stem/Progenitor Cells (NSPCs) | Promotes high-efficiency differentiation into neurons. | researchgate.net |
| PC12 Cells | Stimulates neurite outgrowth. | wikipedia.orgstemcell.com |
| Spinal Cord Injury (Rat Model) | Enhances survival of transplanted NSPCs and promotes axon regeneration. | researchgate.netresearchgate.netnih.gov |
| Human iPSCs | Used as part of the differentiation protocol to generate GABAergic neurons. | mdpi.com |
Regulation of Astrocyte Differentiation
Bucladesine is a standard agent used to induce the differentiation of astrocytes in laboratory settings. pure-synth.comchemicalbook.comsigmaaldrich.com Its application to glial progenitor cells triggers a distinct morphological and biochemical transformation into a mature astrocytic phenotype. stemcell.comtocris.com This process is often characterized by an inhibition of cell proliferation and a concurrent increase in the expression of the hallmark astrocyte marker, glial fibrillary acidic protein (GFAP). cellsignal.com
Research into the molecular changes during this process has revealed shifts in the expression of specific proteins. For instance, during bucladesine-induced differentiation of rat brain astrocytes, the expression of the dystrophin isoform Dp71 markedly increases, while levels of other dystrophins and utrophin decrease. biocrick.com This suggests a significant remodeling of the cytoskeleton and cell membrane-associated protein complexes as astrocytes mature. biocrick.com In other models, such as C6 glioma cells, bucladesine-induced differentiation is also associated with the upregulation of innate immunity components like MASP-1 and MASP-3. researchgate.net
| Cell Type | Effect of Bucladesine | Key Markers |
| Rat Glial Cells | Induces astrocytic phenotype. | Increased Glial Fibrillary Acidic Protein (GFAP). cellsignal.com |
| Rat Brain Astrocytes | Induces morphological differentiation. | Increased Dp71, decreased dystrophin and utrophin. biocrick.com |
| C6 Glioma Cells | Promotes astrocytic differentiation. | Increased MASP-1 and MASP-3 expression. researchgate.net |
Myofibroblast Differentiation Inhibition and Fibrosis Research
Pathological fibrosis is characterized by the excessive accumulation of extracellular matrix proteins produced by myofibroblasts. nih.gov Therapeutic strategies often focus on inhibiting myofibroblast differentiation or promoting their de-differentiation. nih.govbiorxiv.org The cyclic AMP signaling pathway is a key regulator in this process, and its activation is known to have anti-fibrotic effects. nih.gov
Treatment with bucladesine's active analog, dibutyryl-cAMP, has been shown to inhibit myofibroblast differentiation in pulmonary fibroblast models. cellsignal.com In studies on silicosis, this treatment led to a reduction in the size of fibrotic nodules and decreased deposition of extracellular matrix. cellsignal.com The mechanism often involves the cAMP-PKA pathway's inhibition of pro-fibrotic signaling molecules like p38 MAPK. nih.gov Activating cAMP signaling can lead to the dedifferentiation of established myofibroblasts, marked by a decrease in α-smooth muscle actin (αSMA) and collagen expression, making it a promising area of research for diseases like scleroderma and pulmonary fibrosis. nih.govnih.gov
| Research Area | Role of cAMP/Bucladesine Pathway | Mechanism |
| Pulmonary Fibrosis | Inhibition of myofibroblast differentiation. cellsignal.comnih.gov | Activation of PKA, inhibition of p38 MAPK signaling. nih.gov |
| Scleroderma | Dedifferentiation of lung and skin myofibroblasts. nih.gov | cAMP-mediated dephosphorylation of p38. nih.gov |
| Silicosis Model | Reduced fibrotic nodules and matrix deposition. cellsignal.com | Increased phosphorylated cAMP-response element-binding protein (p-CREB). cellsignal.com |
Role in Wound Healing Research Models
Bucladesine has been investigated for its therapeutic potential in wound healing, partly due to its anti-inflammatory properties. medchemexpress.comresearchgate.netnih.gov Inflammation is a critical phase of the wound healing cascade, and its proper regulation is essential for successful tissue repair. In animal models of acute skin inflammation, topical application of a bucladesine-containing emulsion significantly reduced inflammatory edema, highlighting its ability to modulate local inflammatory responses. nih.govresearchgate.net
The role of bucladesine in wound healing also extends to more complex tissue injury models, such as spinal cord injury. In this context, the healing process involves the formation of a glial scar, which can impede neural regeneration. acs.orgnih.gov Research has shown that injectable hydrogels containing bucladesine can inhibit the progression of this glial scar, reduce inflammation by limiting microglia and macrophage infiltration, and promote an environment conducive to tissue repair and functional recovery. acs.orgnih.gov
| Model System | Effect of Bucladesine | Reference |
| Mouse Ear Edema (Skin Inflammation) | Significantly reduced inflammatory edema. | nih.govresearchgate.net |
| Spinal Cord Injury (Rat Contusion Model) | Inhibited glial scar progression and reduced inflammation. | acs.orgnih.gov |
| Impaired Wound Healing (General) | Previously marketed as a topical treatment. | nih.govnih.gov |
Decidualization Processes in Reproductive Biology
Decidualization is a critical process of cell differentiation where endometrial stromal cells (ESCs) transform into specialized secretory decidual cells. frontiersin.org This transformation is fundamental for successful embryo implantation and the maintenance of pregnancy. frontiersin.orgelifesciences.org The process is hormonally driven by progesterone (B1679170) and signals that increase intracellular levels of cAMP. frontiersin.org
Due to its ability to reliably elevate intracellular cAMP, bucladesine (often as dibutyryl-cAMP) is a cornerstone component of the hormonal cocktails used to induce and study decidualization in vitro. bioscientifica.comnih.govnih.gov These in vitro models are indispensable for investigating the complex molecular pathways that govern endometrial receptivity. Research using bucladesine-induced decidualization has provided insights into the roles of gap junction proteins like Connexin 43, transcription factors such as FOXO1, and various microRNAs in ensuring a healthy pregnancy. bioscientifica.comnih.govnih.gov Dysregulation of this process is linked to infertility and recurrent pregnancy loss, making these research models clinically relevant. frontiersin.orgbioscientifica.com
| Research Focus | Role of Bucladesine | Significance |
| In Vitro Decidualization | Standard agent in the induction cocktail to increase cAMP. bioscientifica.comnih.gov | Allows for the study of endometrial receptivity and embryo implantation. frontiersin.org |
| Gap Junctions | Used to study the role of Connexin 43 during differentiation. nih.gov | Revealed that intercellular communication is vital for proper decidual function. nih.gov |
| Recurrent Miscarriage | Used in models to study abnormal decidualization responses. bioscientifica.com | Helps identify molecular targets (e.g., miR-3074-5p) linked to pregnancy failure. bioscientifica.com |
Methodological Approaches and Considerations in Bucladesine Sodium Salt Research
Preparation and Handling for Experimental Use
Solubilization and Solution Stability Considerations
Bucladesine (B1668021) sodium salt is readily soluble in water. nih.gov It is also soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), dimethylformamide, and ethanol. windows.net Specifically, its solubility is reported to be approximately 50 mg/mL in water, 5 mg/mL in DMSO and dimethylformamide, and around 1 mg/mL in ethanol. windows.netchemicalbook.comcaymanchem.comcellsignal.comechemi.comhsppharma.com Some sources indicate even higher solubility in water and DMSO, at or above 100 mg/mL. medchemexpress.com For DMSO solutions, using a new, non-hygroscopic container of the solvent is recommended as moisture can negatively affect solubility. medchemexpress.comselleck.co.jpselleckchem.com Ultrasonic assistance may be necessary to achieve dissolution in DMSO. medchemexpress.com
While soluble in aqueous solutions, bucladesine is not stable under these conditions. nih.gov Hydrolysis of the 2'-O-butyryl group can occur, particularly at a pH of 8.5 or higher. sigmaaldrich.com At room temperature, approximately 20% of an aqueous solution can hydrolyze within eight days, with the rate of hydrolysis increasing at pH values below 5 and above 7. nih.gov Therefore, it is recommended that aqueous solutions not be stored for more than one day. windows.netcaymanchem.com Stock solutions in DMSO or distilled water can be stored at -20°C for up to one month. chemicalbook.comcellsignal.com For cell culture applications, stock solutions should be prepared fresh and diluted into the culture medium immediately before use. stemcell.com If water is used to prepare a stock solution, it should be diluted to the final working concentration and then sterilized by filtration through a 0.22 μm filter before application. medchemexpress.com
To create organic solvent-free aqueous solutions, the crystalline solid can be dissolved directly in aqueous buffers like PBS (pH 7.2), where its solubility is about 3.3 mg/mL to 10 mg/mL. windows.netcaymanchem.comcaymanchem.com When preparing to use the compound in biological experiments, further dilutions of a stock solution into aqueous buffers or isotonic saline are necessary. windows.netcaymanchem.com It is crucial to ensure that the final concentration of any organic solvent is insignificant to avoid potential physiological effects. windows.netcaymanchem.com
Table 1: Solubility of Bucladesine Sodium Salt
| Solvent | Solubility |
|---|---|
| Water | ≥ 100 mg/mL medchemexpress.com |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL medchemexpress.com |
| Dimethylformamide (DMF) | ~5 mg/mL caymanchem.com |
| Ethanol | ~1 mg/mL windows.net |
| Phosphate-Buffered Saline (PBS) pH 7.2 | ~3.3-10 mg/mL windows.netcaymanchem.com |
Storage Conditions for Compound Integrity
As a solid, this compound should be stored at -20°C. windows.netchemicalbook.comcaymanchem.comechemi.comhsppharma.comstemcell.comcaymanchem.comtcichemicals.com Under these conditions, the compound is stable for at least two to four years. windows.netchemicalbook.comcaymanchem.com It is supplied as a crystalline solid and should be protected from moisture and light. chemicalbook.comsigmaaldrich.comstemcell.com For long-term storage, using a desiccant is recommended. stemcell.com
Stock solutions of this compound should also be stored at low temperatures. Solutions in DMSO or distilled water can be kept at -20°C for up to one month. chemicalbook.comcellsignal.comstemcell.com Some protocols suggest that stock solutions can be stored at -80°C for up to six months. medchemexpress.commedchemexpress.com To maintain the integrity of the compound in solution, it is advisable to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles. medchemexpress.comstemcell.commedchemexpress.com For in vivo experiments, it is recommended that working solutions are freshly prepared and used on the same day. biotrend.com
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
|---|---|---|---|
| Solid | -20°C | ≥ 2-4 years windows.netcaymanchem.com | Protect from moisture and light sigmaaldrich.comstemcell.com |
| Solution (in DMSO or Water) | -20°C | Up to 1 month chemicalbook.comcellsignal.comstemcell.com | Aliquot to avoid freeze-thaw cycles medchemexpress.comstemcell.commedchemexpress.com |
| Solution (in DMSO or Water) | -80°C | Up to 6 months medchemexpress.commedchemexpress.com | Sealed storage, away from moisture medchemexpress.commedchemexpress.com |
In Vitro Experimental Design Methodologies
Cell Culture Medium Supplementation
This compound is frequently used as a supplement in cell culture media to investigate its effects on various cellular processes. sigmaaldrich.com As a cell-permeable analog of cyclic AMP (cAMP), it effectively increases intracellular cAMP levels, activating cAMP-dependent protein kinase (PKA). chemicalbook.commedchemexpress.comtcichemicals.compure-synth.comsigmaaldrich.com This makes it a valuable tool for studying signal transduction pathways. sigmaaldrich.compatsnap.com For instance, it has been added to serum-free Dulbecco's Modified Eagle's Medium (DMEM) to induce astrocyte differentiation. chemicalbook.comhsppharma.compure-synth.comsigmaaldrich.com When used as a supplement, the final concentration of any solvent, such as DMSO, should be kept low (typically below 0.1%) to prevent toxicity to the cells. stemcell.com
Differentiation Media Components
This compound is a key component in various differentiation media due to its ability to mimic cAMP signaling. sigmaaldrich.com It has been utilized to induce the differentiation of several cell types. For example, it is a component of media used for the differentiation of neural crest stem cells. chemicalbook.comhsppharma.compure-synth.comsigmaaldrich.com It also plays a role in the morphological differentiation of astrocytes and stimulates neurite outgrowth in PC12 cells. stemcell.comstemcell.com Furthermore, bucladesine has been included in the thawing medium for cryopreserved human induced pluripotent stem cell (iPSC)-derived neurons. chemicalbook.comhsppharma.compure-synth.comsigmaaldrich.com Research has shown its use in inhibiting myofibroblast differentiation. cellsignal.com
Bioanalytical Techniques for Pathway Investigation
The investigation of pathways affected by this compound relies on various bioanalytical methods to measure the compound and its downstream effects. raps.org Bioanalytical techniques are essential for determining the concentration of drugs and their metabolites in biological matrices such as plasma, serum, and tissue. raps.org These methods must be sensitive, specific, and reproducible. raps.org
Commonly employed techniques include liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for quantifying small molecules in complex samples. mdpi.com Enzyme-linked immunosorbent assays (ELISAs) are used to measure the levels of specific proteins, such as TNF-α, that may be modulated by bucladesine treatment. targetmol.com
To study the activation of the PKA pathway, researchers can use PKA assays to measure enzyme activity directly. targetmol.comfengchengroup.com Furthermore, the impact on gene expression can be analyzed by measuring mRNA levels of target genes, such as choline (B1196258) acetyltransferase (ChAT) and vesicular acetylcholine (B1216132) transporter (VAChT), through techniques like quantitative polymerase chain reaction (qPCR). medchemexpress.com The phosphorylation status of key signaling proteins, like the cAMP-response element-binding protein (CREB), can be assessed using immunoblotting (Western blotting) with phospho-specific antibodies. cellsignal.compatsnap.com
Enzyme Assays (e.g., PKA activity)
Enzyme assays are fundamental in confirming the primary mechanism of action of Bucladesine, which is the activation of cAMP-dependent protein kinase A (PKA). researchgate.netcaymanchem.comdntb.gov.ua As a cell-permeable analog of cyclic AMP (cAMP), bucladesine mimics the action of endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme. dntb.gov.ua This binding event induces a conformational change that releases the catalytic subunits, which are then free to phosphorylate their target substrate proteins. nih.gov
Researchers quantify this activation using PKA activity assays. These assays typically measure the transfer of a phosphate (B84403) group from ATP to a specific PKA substrate. By comparing the kinase activity in control cells versus cells treated with bucladesine, a direct measure of the compound's effect can be obtained. For instance, studies have demonstrated a time-dependent increase in the proliferation of human eosinophil EoL-1 cells treated with 10-100 µM of bucladesine, which was measured using a PKA assay. researchgate.net Similarly, treatment of PC12 cells with 1 mM bucladesine resulted in a measurable increase in PKA activity. researchgate.netcaymanchem.com These assays are crucial for verifying that the cellular effects observed are indeed mediated by the canonical cAMP/PKA pathway.
Table 1: Examples of PKA Activity Assays in Bucladesine Research
| Cell Line | Bucladesine Concentration | Treatment Duration | Observed Effect | Reference |
|---|---|---|---|---|
| PC12 Cells | 1 mM | 72 hours | Increased PKA activity | researchgate.netcaymanchem.com |
| Human EoL-1 Cells | 10-100 µM | 8 days | Increased PKA activity | researchgate.net |
Immunoblotting and Protein Expression Analysis
Immunoblotting, or Western blotting, is a key technique used to analyze changes in protein expression and post-translational modifications following treatment with this compound. scribd.com This method allows for the detection of specific proteins in a sample, providing insights into the downstream effects of PKA activation.
Research has employed immunoblotting to show that bucladesine can modulate the levels of various proteins. For example, in SH-SY5Y neuroblastoma cells, treatment with dibutyryl-cAMP led to a noticeable downregulation in the expression of the cell cycle inhibitor protein p27. nih.gov Conversely, in rat glial cells, the compound increased levels of glial fibrillary acidic protein (GFAP), indicating a shift towards an astrocytic phenotype. medchemexpress.comcellsignal.com
Furthermore, immunoblotting is critical for detecting the phosphorylation status of key signaling molecules. A significant finding is the increased phosphorylation of the cAMP-response element-binding protein (CREB) in rat pulmonary fibroblasts upon treatment with dibutyryl-cAMP, an effect mediated by PKA signaling. medchemexpress.comcellsignal.com This technique can also reveal changes in histone modifications; for example, treatment of PC12 cells with bucladesine was shown to increase the acetylation of histone H3. core.ac.uk
Table 2: Protein Expression and Modification Analysis via Immunoblotting
| Cell/Tissue Type | Treatment | Target Protein | Observed Change | Reference |
|---|---|---|---|---|
| SH-SY5Y Cells | Dibutyryl-cAMP | p27 | Downregulation of expression | nih.gov |
| Rat Hepatocytes | Dibutyryl-cAMP | iNOS | Suppressed protein expression | medchemexpress.comcellsignal.com |
| Rat Pulmonary Fibroblasts | Dibutyryl-cAMP | CREB | Increased phosphorylation (p-CREB) | medchemexpress.comcellsignal.com |
Electrophysiological Techniques
Electrophysiological techniques are utilized to study how bucladesine influences the electrical properties of cells, particularly the activity of ion channels, which are often regulated by PKA phosphorylation. scribd.com These methods can measure changes in membrane potential, ion currents, and conductance in response to the compound.
A detailed example of this application comes from studies on isolated perfused rectal gland tubules of the spiny dogfish, Squalus acanthias. nih.gov Using methods to record the equivalent short-circuit current (Isc), a measure of ion transport, researchers observed that cAMP (mimicked by bucladesine) stimulates chloride (Cl⁻) secretion in a distinct biphasic manner. The initial rapid phase corresponds to the PKA-mediated opening of Cl⁻ channels. This is followed by a delayed second phase, which reflects the activation of the Na⁺-2Cl⁻-K⁺ cotransporter. This study elegantly demonstrated that the activation of this cotransporter is triggered by the transient cell shrinkage that occurs as a result of the initial PKA-dependent Cl⁻ efflux. nih.gov Such studies are invaluable for understanding the functional consequences of bucladesine-induced signaling on cellular and tissue-level physiology.
Gene Expression Quantification Methods
Bucladesine, by activating the PKA/CREB pathway, can induce significant changes in gene expression. scribd.com Methods for gene expression quantification, such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR), are used to measure the levels of specific messenger RNA (mRNA) transcripts, providing a snapshot of the genetic programs altered by the compound.
Studies in PC12 cells have shown that treatment with bucladesine leads to an approximately fourfold increase in the mRNA levels for both choline acetyltransferase (ChAT) and the vesicular acetylcholine transporter (VAChT). caymanchem.com In the same cell line, bucladesine was also found to up-regulate the expression of the orphan nuclear receptor nur77. core.ac.uk Conversely, in rat hepatocytes, treatment with dibutyryl-cAMP was shown to suppress the expression of iNOS mRNA. medchemexpress.comcellsignal.com These quantitative analyses are essential for linking the initial signaling cascade to long-term changes in cell function and phenotype driven by altered gene expression.
Table 3: Modulation of Gene Expression by Bucladesine
| Cell Type | Treatment | Target Gene | Observed Change in mRNA | Reference |
|---|---|---|---|---|
| PC12 Cells | Bucladesine | Choline Acetyltransferase (ChAT) | ~4-fold increase | caymanchem.com |
| PC12 Cells | Bucladesine | Vesicular Acetylcholine Transporter (VAChT) | ~4-fold increase | caymanchem.com |
| PC12 Cells | Dibutyryl-cAMP | nur77 | Upregulation | core.ac.uk |
Advanced Delivery Systems for In Vivo Studies (e.g., Polymeric Carriers)
For in vivo research, particularly in targeting specific tissues or achieving long-term effects, advanced delivery systems for bucladesine are being explored. These systems aim to overcome challenges like rapid clearance and the need for repeated administration, while enhancing local drug concentrations.
A notable example involves the use of biodegradable polymeric carriers for sustained local delivery. In a clinical study on patients with recurrent glioblastoma, bucladesine-loaded pellets made from the polymer poly-dl-lactide-co-glycolide (PLGA) were implanted into the tumor resection cavity. This advanced delivery system was designed for sustained release, providing a local therapeutic concentration of bucladesine for an estimated period of 4 to 5 months. This approach allows for prolonged, targeted action while minimizing systemic exposure.
Other advanced systems include nanoparticle-based formulations. Research into spinal cord injury has utilized bucladesine nanoparticles incorporated into an in situ cross-linkable hyaluronic acid-ferulic acid conjugate hydrogel to promote neural regeneration. dntb.gov.ua Additionally, the development of Bucladesine/SPIONs (Superparamagnetic Iron Oxide Nanoparticles) represents another nanocarrier strategy for drug delivery. scribd.com These systems hold promise for improving the therapeutic potential and research applications of bucladesine in vivo.
Potential for Interference with Other Signaling Pathways: Experimental Controls and Interpretation
While bucladesine is widely used as a PKA activator, it is crucial for researchers to recognize its potential to interfere with other signaling pathways. This possibility necessitates careful experimental design and interpretation to avoid confounding results.
One major off-target effect is the inhibition of phosphodiesterases (PDEs), the enzymes that normally degrade endogenous cAMP. researchgate.netcaymanchem.commedchemexpress.com By inhibiting PDEs, bucladesine can cause an accumulation of cAMP that is independent of its direct action as a cAMP analog, potentially amplifying or altering the cellular response.
Another key consideration is the activation of Exchange Proteins Directly Activated by cAMP (EPACs). EPACs are alternative cAMP sensors that mediate PKA-independent signaling, regulating processes like cell adhesion and proliferation. Since bucladesine elevates intracellular cAMP levels, it can activate EPACs alongside PKA.
To dissect these effects, rigorous experimental controls are required. These may include:
Using specific inhibitors: To confirm that an observed effect is PKA-dependent, researchers can use specific PKA inhibitors (e.g., H-89) in parallel with bucladesine treatment. dntb.gov.ua
Targeting alternative pathways: To rule out off-target effects, specific inhibitors for PDEs or antagonists for the EPAC pathway can be employed.
Utilizing pathway-specific analogs: Comparing the effects of bucladesine with those of other cAMP analogs that are highly selective for either PKA or EPAC can help delineate which pathway is responsible for a specific outcome.
By acknowledging and controlling for these potential interferences, researchers can more accurately interpret their findings and attribute cellular responses to the correct signaling cascades initiated by bucladesine.
Emerging Research Frontiers and Future Directions for Bucladesine Sodium Salt
Elucidating Novel cAMP-Independent Mechanisms
While the primary mechanism of bucladesine (B1668021) involves mimicking endogenous cAMP to activate PKA, emerging evidence suggests the existence of cAMP-independent actions. patsnap.comnih.gov These alternative pathways may contribute to the diverse physiological effects observed with bucladesine treatment.
Research in rat skeletal muscle cells has pointed to a receptor-independent pathway for glucose uptake stimulated by cAMP analogs like bucladesine, which operates independently of phosphoinositide 3-kinase (PI3K). nih.gov This suggests that bucladesine can influence cellular metabolism through mechanisms that are distinct from the classical insulin (B600854) and β2-adrenergic receptor signaling pathways. nih.gov Further investigation into these non-canonical pathways is crucial for a comprehensive understanding of bucladesine's cellular effects.
Application in Complex Disease Models Beyond Established Uses
The utility of bucladesine is being explored in a variety of complex disease models, with promising results that extend beyond its traditional applications.
In the context of neurodegenerative diseases, bucladesine has shown protective effects in models of Alzheimer's disease. nih.gov Studies have demonstrated its ability to attenuate beta-amyloid-induced mitochondrial dysfunction and spatial learning and memory deficits in rats. nih.gov The mechanism appears to involve the mitigation of oxidative stress and preservation of mitochondrial function. nih.gov Furthermore, research has investigated the interplay between bucladesine and autophagy, a cellular process implicated in neurodegeneration. researchgate.net In models of Alzheimer's, the modulation of autophagy markers by bucladesine suggests a potential therapeutic avenue. researchgate.net
Beyond neurodegeneration, bucladesine has been studied in models of skin inflammation and demyelination. targetmol.com Its anti-inflammatory properties have been demonstrated in a mouse model of acute skin inflammation. In a cuprizone-induced demyelination model, bucladesine showed a protective effect on myelin formation, suggesting a role in preventing demyelination and exerting anti-inflammatory and anti-apoptotic effects. targetmol.com
Combinatorial Research Strategies with Other Bioactive Compounds
The synergistic potential of bucladesine when combined with other bioactive compounds is a burgeoning area of research, aiming to enhance therapeutic efficacy and address complex disease pathologies.
A notable example is the combination of bucladesine with nicotine (B1678760). Studies in rats have shown that the post-training intrahippocampal infusion of a nicotine-bucladesine combination results in a synergistic enhancement of spatial memory retention. chemsrc.com This combination has also been shown to improve spatial memory by affecting cholinergic markers. glpbio.com Furthermore, this combination has demonstrated protective effects against sodium arsenate-induced memory deficits in mice, highlighting a potential strategy for mitigating neurotoxicity. researchgate.netarakmu.ac.ir
The interaction of bucladesine with other signaling modulators has also been investigated. For instance, studies have examined the effects of combining bucladesine with pentoxifylline, a phosphodiesterase inhibitor, and H-89, a PKA inhibitor, on seizure activity. wikipedia.orgacs.org These studies reveal complex interactions with intracellular cAMP and cGMP signaling pathways, suggesting that combination therapies could be tailored to modulate neuronal excitability. acs.org
Development of Structure-Activity Relationship Studies for Enhanced Specificity
To improve the therapeutic potential of bucladesine, researchers are increasingly focusing on structure-activity relationship (SAR) studies. The goal is to design new analogs with enhanced specificity and efficacy for particular targets.
While specific SAR studies focused solely on bucladesine are not extensively detailed in the provided results, the general principle of modifying chemical structures to alter biological activity is a well-established practice in drug discovery. nih.govresearchgate.net For bucladesine, this would involve synthesizing and testing derivatives with modifications to the butyryl groups or the adenosine (B11128) core. Such studies could lead to the development of novel compounds that more selectively target specific PKA isoforms or other downstream effectors, potentially minimizing off-target effects. The synthesis of bucladesine analogs has been a subject of interest, indicating an active area of chemical exploration. fengchengroup.com
Role in Epigenetic Modulation Studies
A fascinating and rapidly developing area of research is the role of bucladesine in epigenetic modulation, particularly through its influence on histone modifications. activemotif.com
Studies have shown that bucladesine can induce neuronal differentiation by up-regulating the expression of the orphan nuclear receptor Nur77. glpbio.com This up-regulation is achieved through the acetylation of lysine (B10760008) 14 on histone H3 in PC12 cells. glpbio.com This finding directly links bucladesine to the epigenetic machinery that governs gene expression during neuronal development.
Furthermore, research on the cholinergic gene locus in NG108-15 neuronal cells has revealed that bucladesine treatment, which induces neuronal differentiation, is associated with hyper-acetylation of the promoter region of the choline (B1196258) acetyltransferase (ChAT) gene. nih.gov This epigenetic modification is crucial for the expression of this key cholinergic neuron marker. nih.gov These findings underscore the potential of bucladesine as a tool to study and potentially manipulate the epigenetic landscape of cells.
Advanced Cellular Engineering and Regenerative Medicine Applications
Bucladesine is proving to be a valuable small molecule in the fields of cellular engineering and regenerative medicine, particularly in directing stem cell fate and promoting tissue repair. tcichemicals.comfrontiersin.orgnih.gov
In the realm of neural tissue engineering, bucladesine has been shown to promote the differentiation of neural stem/progenitor cells (NSPCs) into neurons. researchgate.net It appears to directly encourage neuronal lineage commitment without being cytotoxic to glial cells. researchgate.net This property is highly desirable for therapeutic strategies aimed at repairing the central nervous system. The ability of bucladesine to induce neurite outgrowth in PC12 cells further supports its application in promoting neuronal regeneration. stemcell.com
The broader context of regenerative medicine involves the use of biomaterials and bioactive molecules to guide tissue formation. frontiersin.orgfrontiersin.org Bucladesine, with its ability to influence cell differentiation and survival, can be incorporated into such systems to enhance their therapeutic efficacy. stemcell.com For example, its role in promoting the differentiation of various cell types makes it a candidate for inclusion in scaffolds designed for tissue repair.
Interactive Data Table: Research Findings on Bucladesine Sodium Salt
| Research Area | Model System | Key Finding | Reference(s) |
| Neurodegeneration | Rat model of Alzheimer's disease | Attenuated beta-amyloid-induced memory deficits and mitochondrial dysfunction. | nih.gov |
| Rat model of Alzheimer's disease | Modulated autophagy markers. | researchgate.net | |
| Inflammation | Mouse model of acute skin inflammation | Reduced ear swelling, demonstrating anti-inflammatory activity. | |
| Demyelination | Mouse model of cuprizone-induced demyelination | Protected myelin formation and exerted anti-inflammatory and anti-apoptotic effects. | targetmol.com |
| Combinatorial Therapy | Rats | Synergistic enhancement of spatial memory with nicotine. | chemsrc.com |
| Mice | Reversed sodium arsenate-induced memory deficits when combined with nicotine. | researchgate.netarakmu.ac.ir | |
| Epigenetics | PC12 cells | Induced neuronal differentiation via histone H3 acetylation and Nur77 up-regulation. | glpbio.com |
| NG108-15 cells | Promoted hyper-acetylation of the choline acetyltransferase gene promoter. | nih.gov | |
| Regenerative Medicine | Adult Neural Stem/Progenitor Cells | Promoted differentiation into neurons. | researchgate.net |
| PC12 cells | Induced neurite outgrowth. | stemcell.com |
Q & A
Q. How does bucladesine sodium salt mimic endogenous cAMP, and what methodological considerations are critical for validating its activity in cell-based assays?
Bucladesine sodium (dbcAMP) acts as a cell-permeable cAMP analog by resisting hydrolysis via phosphodiesterases (PDEs), thereby prolonging cAMP signaling. To validate its activity:
- Concentration optimization : Use 10–100 µM for in vitro studies (e.g., EoL-1 or PC12 cells) to avoid off-target effects while ensuring PKA activation .
- Control experiments : Include untreated cells and cells treated with non-cAMP analogs to isolate cAMP-specific effects.
- Activity validation : Measure intracellular cAMP levels (ELISA) or PKA activity (kinase assays) post-treatment .
Q. What experimental protocols ensure reproducibility when using bucladesine sodium in cell culture studies?
- Storage : Reconstitute in sterile water or buffer (pH 7.4) and store at -80°C for long-term stability; avoid freeze-thaw cycles .
- Solubility : Pre-dissolve in aqueous solvents (e.g., PBS) rather than organic solvents like DMSO to prevent interference with PDE inhibition .
- Dosage consistency : Calibrate molar concentrations to account for sodium salt vs. free acid equivalence (e.g., 491.37 g/mol for the sodium salt) .
Q. How should researchers address discrepancies in reported anti-inflammatory effects of bucladesine sodium across different cell models?
- Model-specific variability : Test multiple cell lines (e.g., eosinophils vs. macrophages) to assess context-dependent responses. For example, bucladesine reduces TNF-α in macrophages but may paradoxically increase proliferation in EoL-1 cells .
- Time-course analysis : Conduct kinetic studies (e.g., 8–72 hours) to capture transient vs. sustained cAMP effects .
Advanced Research Questions
Q. What strategies resolve solubility limitations of bucladesine sodium in non-aqueous experimental systems?
- Co-solvent systems : Use water-acetone mixtures (optimal at 0.4220 molar fraction of acetone) to enhance solubility while maintaining bioactivity .
- Thermodynamic modeling : Apply modified Apelblat or λh equations to predict solubility under varying temperatures (20–40°C) and solvent ratios .
- Alternative formulations : Consider calcium salt derivatives if sodium salt solubility is incompatible with the experimental setup .
Q. How can researchers differentiate PDE inhibition from PKA activation when interpreting bucladesine sodium’s effects?
- Pharmacological inhibitors : Co-treat cells with H-89 (PKA inhibitor) or IBMX (non-specific PDE inhibitor) to isolate mechanisms .
- Downstream markers : Quantify phosphorylated CREB (PKA-dependent) vs. cAMP accumulation (PDE-dependent) via Western blot or FRET-based sensors .
Q. What experimental designs mitigate batch-to-batch variability in this compound preparations?
- Quality control : Request NMR and qNMR data (purity >95%) from suppliers to confirm structural integrity .
- In-house validation : Perform HPLC-MS to detect hydrolysis byproducts (e.g., butyric acid) that may alter bioactivity .
Q. How does bucladesine sodium’s efficacy in wound healing models translate to clinical relevance, and what are key translational barriers?
- Preclinical models : Use murine ear edema or pressure ulcer assays with 1.5% bucladesine emulsions to replicate anti-inflammatory and pro-angiogenic effects .
- Challenges : Address butyric acid odor (from hydrolysis) via encapsulation or odor-masking agents for topical applications .
Data Analysis & Contradiction Management
Q. How should researchers interpret conflicting results between in vitro and in vivo studies using bucladesine sodium?
- Pharmacokinetic factors : Adjust for differences in bioavailability (e.g., sodium salt vs. free acid stability in serum) .
- Dose translation : Use allometric scaling from in vitro IC50 values to in vivo doses (e.g., 600 nM i.p. in mice ).
Q. What statistical approaches are recommended for analyzing dose-response data involving bucladesine sodium?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
